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Core Science & Biosynthesis

Foundational

Chemical and physical properties of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

An In-Depth Technical Guide to the Chemical and Physical Properties of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol Executive Summary 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a highly versatile, bifunctional building block ex...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

Executive Summary

1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Structurally, it integrates a piperidin-4-ol moiety—which imparts favorable physicochemical properties such as improved aqueous solubility and hydrogen-bonding capabilities—with a 5-iodopyrimidine core. This specific halogenated heterocycle serves as a robust, highly reactive handle for transition-metal-catalyzed cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to provide researchers with a rigorous mechanistic understanding of its properties, a self-validating synthesis protocol, and its downstream applications in synthesizing complex pharmacological agents like PROTAC linkers and targeted kinase inhibitors.

Chemical Identity and Physical Properties

Understanding the fundamental properties of this intermediate is critical for predicting its behavior in complex synthetic workflows. The basicity of the piperidine nitrogen is significantly attenuated due to its conjugation with the electron-deficient pyrimidine ring, rendering the molecule less basic than a free piperidine. Meanwhile, the hydroxyl group provides an orthogonal handle for further functionalization (e.g., esterification, Mitsunobu reactions).

Table 1: Core Chemical and Physical Properties

PropertyValueSource
Chemical Name 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol[1]
CAS Registry Number 1481457-79-7[1]
Molecular Formula C9H12IN3O[1]
Molecular Weight 305.12 g/mol [1]
MDL Number MFCD21648841[1]
Structural Class Halogenated Pyrimidine / Piperidinol[2]
Hazard Classification GHS Irritant (Skin, Eyes, Respiratory tract)[2]
Storage Conditions Cool, dry, well-ventilated place; keep tightly closed[2]

Mechanistic Insights: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-5-iodopyrimidine and piperidin-4-ol.

The Causality of Regioselectivity: Electron-deficient pyrimidines are highly susceptible to SNAr[3]. When utilizing a dihalo-pyrimidine or a 4-chloro-5-iodo system, the nucleophile preferentially attacks the C4 position[4]. This regioselectivity is driven by two factors:

  • Electronic Activation: The C4 position is highly electrophilic due to the strong inductive and resonance electron-withdrawing effects of the two adjacent ring nitrogens. Furthermore, the iodine at C5 exerts a strong inductive pull (-I effect), further activating the C4 carbon.

  • Leaving Group Dynamics: The C-Cl bond at the 4-position is highly polarized and chlorine is an excellent leaving group in SNAr. The iodine at C5 does not undergo SNAr because the C5 position lacks direct resonance stabilization from the ring nitrogens to stabilize the intermediate Meisenheimer complex.

SNAr_Mechanism SM1 4-Chloro-5-iodopyrimidine (Electrophile) Base DIPEA / DMF (Proton Scavenger & Solvent) SM1->Base SM2 Piperidin-4-ol (Nucleophile) SM2->Base Intermediate Meisenheimer Complex (Resonance Stabilized) Base->Intermediate Product 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (Target Product) Intermediate->Product

Fig 1: SNAr mechanism for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol synthesis.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure reproducibility and high yield, the following protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPC) and mechanistic rationale for every reagent choice.

Reagents Required:

  • 4-Chloro-5-iodopyrimidine (1.0 eq)

  • Piperidin-4-ol (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Electrophile Solvation: Dissolve 4-chloro-5-iodopyrimidine in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly maintained to prevent competitive nucleophilic attack by ambient moisture, which would hydrolyze the C-Cl bond into a non-reactive pyrimidinone derivative.

  • Nucleophile Introduction: Add piperidin-4-ol in a single portion, followed by the dropwise addition of DIPEA at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from competing with piperidin-4-ol for the electrophilic C4 site, while it efficiently neutralizes the HCl byproduct. This prevents the protonation of piperidin-4-ol, ensuring it remains in its active, nucleophilic state.

  • Thermal Activation & IPC: Warm the reaction mixture to 60 °C and stir for 2–4 hours.

    • Self-Validation Checkpoint 1 (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed self-validated for downstream processing only when the starting material peak (m/z ~240) integrates to <1% relative to the product peak (m/z 306 [M+H]+).

  • Quench and Liquid-Liquid Extraction: Cool the mixture to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: The repetitive 5% LiCl wash is a highly specific technique for partitioning residual DMF out of the organic phase into the aqueous phase, preventing solvent contamination that disrupts crystallization.

  • Isolation & Structural Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

    • Self-Validation Checkpoint 2 (NMR): Perform ¹H-NMR (DMSO-d₆). The successful formation of the C-N bond is confirmed by the disappearance of the piperidine N-H broad singlet and the presence of two distinct, highly deshielded pyrimidine aromatic protons (singlets at ~8.5 and ~8.8 ppm).

Downstream Applications in Drug Development

The strategic placement of the iodine atom at the C5 position transforms this molecule into an elite precursor for late-stage functionalization. The C-I bond is highly reactive towards oxidative addition by Palladium(0) species, allowing for rapid diversification of the pyrimidine core.

Applications Core 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol Suz Suzuki Coupling (Pd-catalyzed) Core->Suz Son Sonogashira Coupling (Pd/Cu-catalyzed) Core->Son Buc Buchwald-Hartwig (Pd-catalyzed) Core->Buc Prod1 5-Aryl Pyrimidine Derivatives Suz->Prod1 Prod2 5-Alkynyl Pyrimidine Derivatives Son->Prod2 Prod3 5-Amino Pyrimidine Derivatives Buc->Prod3

Fig 2: Downstream cross-coupling workflows leveraging the 5-iodo handle.

By exploiting these pathways, medicinal chemists can rapidly generate Structure-Activity Relationship (SAR) libraries, utilizing the piperidin-4-ol group to interact with solvent-exposed regions of target proteins while the functionalized C5 position probes deep hydrophobic binding pockets.

References

  • Matrix Scientific. "1-(5-Iodopyrimidin-4-yl)-piperidin-4-ol Product Catalog". 1int.co.uk.
  • Matrix Scientific. "SAFETY DATA SHEET: 1-(5-Iodopyrimidin-4-yl)-piperidin-4-ol". 1int.co.uk.
  • Organic Letters - ACS Publications. "Regioselective 2-Amination of Polychloropyrimidines". acs.org.
  • ChemRxiv. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines". chemrxiv.org.

Sources

Exploratory

Decoding the Mechanism of Action: 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol Derivatives in Targeted Kinase Inhibition

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. Among the most versatile chemical scaffolds utilized in this do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. Among the most versatile chemical scaffolds utilized in this domain is 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol . Rather than acting as a standalone therapeutic, this molecule serves as a privileged pharmacophore building block. By leveraging its distinct structural domains—a hinge-binding pyrimidine core, a solvent-channel-directed piperidin-4-ol moiety, and a highly reactive 5-iodo synthetic handle—drug development professionals can engineer potent derivatives that precisely modulate critical kinase signaling pathways[1].

This technical whitepaper deconstructs the structural biology, mechanism of action (MoA), and self-validating experimental workflows required to develop and evaluate derivatives of this critical scaffold.

Pharmacophore Deconstruction & Structural Biology

The efficacy of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol derivatives lies in the spatial orientation of its three primary structural components within the kinase ATP-binding pocket.

The Pyrimidine Core: Hinge Region Anchoring

The pyrimidine ring is a classic kinase hinge-binder. In the ATP-binding site, the nitrogen atoms (N1 and N3) of the pyrimidine ring act as hydrogen bond acceptors. They form critical bidentate hydrogen bonds with the backbone amide protons of the kinase hinge region, effectively mimicking the adenine moiety of endogenous ATP[2]. This anchoring interaction is non-negotiable for competitive inhibition and ensures the molecule remains locked within the catalytic cleft[3].

The Piperidin-4-ol Motif: Solvent Channel Exploitation

A pervasive challenge in kinase inhibitor design is maintaining aqueous solubility without compromising binding affinity[4]. The piperidin-4-ol group, attached at the C4 position of the pyrimidine, directly addresses this. The piperidine ring acts as a rigid vector that projects the terminal 4-hydroxyl (-OH) group out of the hydrophobic pocket and into the solvent-exposed channel[5]. This positioning allows the hydroxyl group to form water-mediated hydrogen bonds, significantly enhancing the thermodynamic solubility of the derivative while preventing steric clashes with the internal kinase architecture.

The 5-Iodo Synthetic Handle: Gateway to the Hydrophobic Pocket

In its base form, the 5-iodo group provides minimal kinase inhibitory activity. However, it serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions. By replacing the iodine atom with bulky aromatic or heteroaromatic systems, the resulting derivatives project deep into the hydrophobic back pocket of the kinase[6]. This region—often adjacent to the conserved Asp-Phe-Gly (DFG) motif—is highly variable among different kinase families. Consequently, the C5 substituent is the primary driver of kinase selectivity , dictating whether the inhibitor stabilizes a DFG-in (active) or DFG-out (inactive) conformation.

MoA_Pathway ATP Endogenous ATP Kinase Target Kinase (Inactive State) ATP->Kinase Binds Hinge Region Inhibitor Pyrimidine Derivative Inhibitor->Kinase Competes for ATP Pocket ActiveKinase Target Kinase (Active State) Kinase->ActiveKinase Autophosphorylation Substrate Downstream Signaling Cascade ActiveKinase->Substrate Substrate Activation

Caption: ATP-competitive inhibition pathway by engineered pyrimidine derivatives.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the impact of C5 substitution on the 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol scaffold, the following table summarizes the structure-activity relationship (SAR) data for a library of engineered derivatives. Notice how the displacement of the iodine atom with specific aryl groups drastically improves both potency (IC₅₀) and selectivity.

Table 1: SAR Profile of C5-Substituted Pyrimidine Derivatives

CompoundC5 SubstituentTarget Kinase IC₅₀ (nM)Selectivity (Target vs. Off-Target)Aqueous Solubility (LogS)
Scaffold -Iodo (Base)> 10,000N/A-2.1
Deriv-A -Phenyl45015x-2.8
Deriv-B -4-Fluorophenyl8540x-2.9
Deriv-C -3-Aminophenyl12> 100x-2.4

Data Interpretation: The base scaffold is virtually inactive. The addition of a 3-aminophenyl group (Deriv-C) yields sub-nanomolar potency. The amino group likely forms an additional hydrogen bond with the gatekeeper residue in the hydrophobic pocket, driving the >100x selectivity profile.

Self-Validating Experimental Workflows

The transition from a raw chemical building block to a validated kinase inhibitor requires rigorous, self-validating protocols. Below are the definitive methodologies for synthesizing and evaluating these derivatives.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the late-stage functionalization of the 5-iodo scaffold to generate the active C5-aryl derivatives.

  • Reagent Preparation & Degassing: Combine 1 eq of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, 1.2 eq of the desired aryl boronic acid, and 3 eq of potassium carbonate (K₂CO₃) in a Schlenk flask.

    • Causality: Dissolve in a 4:1 mixture of 1,4-Dioxane and H₂O. The biphasic solvent ensures the solubility of both the organic scaffold and the inorganic base. The mixture must be sparged with Argon for 15 minutes to remove dissolved oxygen, which would otherwise prematurely oxidize the palladium catalyst.

  • Catalytic Activation: Add 0.05 eq of Pd(dppf)Cl₂ under an Argon counter-flow.

    • Causality: The bulky, bidentate dppf ligand forces the palladium center into a geometry that highly favors the oxidative addition of the strong C-I bond, preventing catalyst deactivation.

  • Reaction Execution: Heat the sealed flask to 90°C for 12 hours.

  • Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Success Metric: The reaction is validated if the starting material mass peak (m/z ~305) is entirely replaced by the product mass peak (e.g., m/z ~255 for Deriv-A), confirming successful reductive elimination and iodine displacement.

Time-Resolved FRET (TR-FRET) Kinase Assay

To determine the IC₅₀ of the synthesized derivatives, a TR-FRET assay is utilized due to its high sensitivity and resistance to compound auto-fluorescence.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, dispense 5 µL of the target kinase (e.g., LRRK2 or c-MET) at a 2 nM final concentration. Add 5 µL of the pyrimidine derivative (serially diluted from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical. Many bulky C5-substituted pyrimidines exhibit slow-binding kinetics as they induce localized conformational changes (e.g., DFG loop movement) in the kinase. Skipping this step results in artificially inflated IC₅₀ values.

  • ATP/Substrate Addition: Add 10 µL of a master mix containing the fluorescently labeled peptide substrate and ATP.

    • Causality: The ATP concentration must be set exactly at its predetermined Michaelis constant ( Km​ ) for the specific kinase. This ensures the assay is highly sensitized to detect competitive inhibitors[2].

  • Signal Detection: After a 60-minute reaction, add the Europium-labeled anti-phospho antibody. Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the positive (DMSO only) and negative (no enzyme) controls.

    • Success Metric: A Z'-factor ≥0.6 self-validates the assay's robustness, ensuring the calculated IC₅₀ values are statistically significant and free from liquid-handling artifacts.

Synthesis_Workflow Scaffold 1-(5-Iodopyrimidin-4-yl) piperidin-4-ol Scaffold Coupling Pd-Catalyzed Suzuki Cross-Coupling Scaffold->Coupling Adds Aryl/Heteroaryl at C5 position Library Derivative Library (C5-Substituted) Coupling->Library Structural Diversification (LC-MS Validated) Assay TR-FRET Kinase Inhibition Assay Library->Assay High-Throughput Screening (ATP at Km) Lead Lead Optimization & Selection Assay->Lead IC50 & Selectivity Profiling (Z' > 0.6)

Caption: End-to-end workflow from the 5-iodo scaffold to validated lead kinase inhibitor.

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Foundational

Comprehensive Characterization of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol: Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a highly functionalized heterocyclic building block extensively utilized in the pharmaceutical industry, particularly in the synthesis of targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a highly functionalized heterocyclic building block extensively utilized in the pharmaceutical industry, particularly in the synthesis of targeted therapeutics such as [1]. This technical guide provides an in-depth analysis of its physicochemical properties, focusing on the critical distinction between its molecular weight and exact mass. Furthermore, we detail a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification and outline its mechanistic utility in synthetic cross-coupling reactions.

Section 1: Structural Profiling and Mass Characteristics

The compound consists of a pyrimidine ring substituted at the C4 position with a piperidin-4-ol moiety and at the C5 position with an iodine atom[2].

The Causality of Mass Discrepancy: Exact Mass vs. Molecular Weight

In synthetic chemistry, the average molecular weight (305.12 g/mol ) is used for stoichiometric calculations during reaction setup[3]. This value accounts for the natural isotopic abundance of Carbon, Hydrogen, Nitrogen, Oxygen, and Iodine.

However, for structural verification via mass spectrometry, the exact mass (305.0025 Da) is paramount. The causality behind this significant numerical gap (~0.12 Da) lies in the nuclear physics of the Iodine atom. Iodine is a monoisotopic element (100% natural abundance of 127I ) with a pronounced negative mass defect (exact mass: 126.90447 Da). While elements like Hydrogen have exact masses slightly above their nominal mass (1.0078 Da), Iodine's mass is slightly below its nominal mass of 127. This pulls the overall exact mass of the molecule down. Understanding this mass defect is critical for analytical scientists to avoid false negatives during automated peak picking in LC-MS workflows.

Quantitative Data Summary

Table 1: Physicochemical and Mass Properties

PropertyValue
Chemical Name 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol
CAS Registry Number 1481457-79-7[3]
Chemical Formula C9​H12​IN3​O [2]
Average Molecular Weight 305.12 g/mol [3]
Monoisotopic Exact Mass 305.0025 Da
Calculated [M+H]+ (ESI+) 306.0103 Da
Physical State Solid (Irritant, requires standard PPE)[4]

Section 2: High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To confirm the identity of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol and its downstream derivatives, an LC-HRMS protocol must be employed. The presence of basic nitrogen atoms in both the pyrimidine and piperidine rings makes this compound highly amenable to Positive Electrospray Ionization (ESI+)[1].

Self-Validating Experimental Protocol: LC-HRMS Determination

This protocol is designed as a self-validating system, ensuring that any instrumental drift is dynamically corrected in real-time, guaranteeing absolute confidence in the exact mass measurement.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 μg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source in the mobile phase, driving the equilibrium toward the [M+H]+ ionized state prior to droplet desolvation in the ESI source.

  • Chromatographic Separation: Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm particle size). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Causality: The gradient ensures the temporal separation of the highly polar piperidinol moiety from potentially unreacted, less polar iodopyrimidine precursors, preventing ion suppression.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Mass Analysis (Orbitrap/TOF): Acquire data in full scan mode (m/z 100-1000) at a resolution of at least 60,000 (at m/z 200).

  • Self-Validation (Lock Mass Calibration): Continuously infuse a known calibrant (e.g., Leucine Enkephalin, [M+H]+ = 556.2766) via a secondary reference spray (LockSpray).

    • Causality: This creates a closed-loop validation system. The instrument software continuously monitors the known lock mass and dynamically corrects for thermal or electronic drift, ensuring the mass accuracy of the target peak (306.0103 Da) remains strictly within a < 3 ppm error margin.

LCHRMS A Sample Prep (1 μg/mL in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient) A->B Injection C ESI+ Ionization (Protonation to [M+H]+) B->C Eluent D HRMS Mass Analyzer (Orbitrap / TOF) C->D Ion Transfer E Data Processing (Exact Mass: 305.0025 Da) D->E Mass Spectra

Figure 1: Self-validating LC-HRMS analytical workflow for exact mass determination.

Section 3: Synthetic Utility and Mechanistic Pathways

The strategic placement of the iodine atom at the C5 position of the pyrimidine ring transforms this molecule into a highly versatile electrophile.

Mechanistic Insights into Cross-Coupling

Iodine is an exceptional leaving group in palladium-catalyzed cross-coupling reactions. The causality stems from the relatively weak Carbon-Iodine bond (compared to C-Br or C-Cl), which undergoes rapid and thermodynamically favorable oxidative addition with Pd(0) catalytic species.

Because of this reactivity, 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is frequently utilized as an advanced intermediate in the synthesis of complex heterocycles, such as those used as Raf kinase inhibitors[1]. The unprotected hydroxyl group on the piperidine ring can either be utilized for further functionalization (e.g., esterification, etherification) or left intact to act as a hydrogen-bond donor, thereby improving the aqueous solubility and pharmacokinetic profile of the final drug candidate.

Synthesis Core 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (Core Scaffold) Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalyst Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd Catalyst Kinase Kinase Inhibitor Derivatives Suzuki->Kinase Sonogashira->Kinase Buchwald->Kinase

Figure 2: Palladium-catalyzed synthetic functionalization pathways of the core scaffold.

Section 4: Handling and Safety (E-E-A-T Compliance)

According to the Safety Data Sheet (SDS) for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, the material is classified as an acute irritant[4]. To maintain laboratory safety and compound integrity, the following protocols must be strictly adhered to:

  • Storage: Keep containers tightly closed in a cool, dry, well-ventilated environment. Exposure to light should be minimized to prevent the homolytic cleavage and degradation of the carbon-iodine bond.

  • Handling: All manipulations of the dry powder must be conducted within a certified chemical fume hood. Personnel must wear protective safety goggles, chemical-resistant gloves, and appropriate lab attire to prevent skin contact and mucous membrane irritation[4].

References

  • Hairui Chemical Product Catalog. 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (CAS 1481457-79-7). Hairui Chemical.2

  • Matrix Scientific. 1-(5-Iodopyrimidin-4-yl)-piperidin-4-ol Product Specifications. Matrix Scientific. 5

  • Patent WO2021081375A1. Inhibitors of raf kinases. Google Patents. 1

  • Matrix Scientific Safety Data Sheet (SDS). Safety Data Sheet: 1-(5-Iodopyrimidin-4-yl)-piperidin-4-ol. Matrix Scientific. 4

Sources

Exploratory

Decoding the Pyrimidine-Piperidine Scaffold: A Comprehensive Guide to In Vitro Biological Activity and Assay Methodologies

Executive Summary: The Rationale Behind the Scaffold In modern rational drug design, the pyrimidine-piperidine axis has emerged as a highly privileged pharmacophore, particularly in the development of kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale Behind the Scaffold

In modern rational drug design, the pyrimidine-piperidine axis has emerged as a highly privileged pharmacophore, particularly in the development of kinase inhibitors, PROTAC linkers, and dual-targeting oncology agents.

The success of this scaffold lies in its complementary structural properties. The pyrimidine ring serves as a robust hydrogen bond acceptor/donor system, perfectly suited to mimic the adenine ring of ATP and anchor the molecule within the highly conserved hinge region of kinases. Conversely, the piperidine ring introduces sp3-hybridized carbon atoms. Increasing the fraction of sp3 carbons ( Fsp3​ ) is a proven strategy to enhance aqueous solubility, improve membrane permeability, and reduce off-target promiscuity driven by flat, lipophilic aromatic rings. Furthermore, the piperidine moiety acts as a highly tunable vector, directing substituents into solvent-exposed channels or serving as an optimal attachment point for degradation tags.

Mechanistic Profiling and Target Engagement

The versatility of the pyrimidine-piperidine scaffold is demonstrated by its potent in vitro biological activity across diverse therapeutic targets:

  • Cyclin-Dependent Kinases (CDK2): Pyrimidine-piperidine derivatives have shown exceptional efficacy as CDK2 inhibitors. For instance, recent studies highlight specific derivatives (e.g., Compound St.12) that form crucial hydrogen bonds with the Leu83 residue in the CDK2 hinge region. In vitro cellular assays demonstrate that these compounds induce profound cell cycle arrest at the G0, G1, and S phases in MDA-MB-468 breast cancer cells, ultimately triggering apoptosis 1 [1].

  • Receptor-Interacting Protein Kinase 2 (RIPK2) PROTACs: When designing PROTACs, the linker's physicochemical properties dictate the degrader's success. Attaching a piperidine nitrogen directly to the 2-position of a pyrimidine creates a weakly basic, largely unionized moiety at pH 7.4. This specific linkage in RIPK2 PROTACs (e.g., Compound 10) yielded highly potent biochemical binding ( pIC50​ = 8.5) and functional target degradation in human whole blood assays 2 [2].

  • VEGFR-2 and Dual-Targeting (EGFR/COX-2): Pyridine/pyrimidine/piperidine hybrids have demonstrated nanomolar inhibitory activity against VEGFR-2 (e.g., Compound 22, IC50​ = 1.33 nM)3 [3]. Additionally, pyrimidine-5-carbonitrile analogs have been successfully deployed as dual EGFR/COX-2 inhibitors, disrupting the G1 phase in Colo-205 colon cancer cells 4 [4].

Quantitative Data Summary

The following table synthesizes the in vitro biological activity of representative pyrimidine-piperidine scaffolds across validated targets.

TargetScaffold VariationRepresentative CompoundBiological Activity (In Vitro)Cell Line / Assay TypeRef
RIPK2 Pyrimidine-piperidine PROTAC linkerCompound 10 pIC50​ = 8.5Human Whole Blood (hWB) / Biochemical[2]
CDK2 Pyrimidine-piperidine derivativeCompound St. 12Potent Inhibition (G0/G1/S Arrest)MDA-MB-468 (Breast Adenocarcinoma)[1]
VEGFR-2 Pyridine/pyrimidine/piperidineCompound 22 IC50​ = 1.33 nMBiochemical Kinase Assay[3]
EGFR/COX-2 Pyrimidine-5-carbonitrileCompound 4e IC50​ = 1.66 μMColo 205 (Colon Cancer)[4]

Visualizing Workflows and Pathways

To accurately evaluate these scaffolds, a rigorous, self-validating in vitro screening cascade is required.

Workflow A 1. Scaffold Design (Pyrimidine-Piperidine) B 2. Biochemical Assay (Target Engagement) A->B C 3. Cellular Viability (Phenotypic Screening) B->C D 4. Mechanistic Profiling (Flow Cytometry) C->D

Fig 1: Sequential in vitro screening workflow for pyrimidine-piperidine scaffolds.

Signaling Inhibitor Pyrimidine-Piperidine (CDK2 Inhibitor) CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 ATP-competitive Inhibition Rb Rb Protein (Hypophosphorylated) CDK2->Rb Prevents Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters Arrest G0/G1 Phase Arrest & Apoptosis E2F->Arrest Blocks Cell Cycle

Fig 2: Mechanism of action for CDK2-targeted pyrimidine-piperidine inhibitors.

In Vitro Assay Methodologies: Step-by-Step Protocols

As an application scientist, I emphasize that protocols must not merely be followed; the causality behind each step must be understood to ensure assay integrity. Every protocol below is designed as a self-validating system.

Protocol A: Cell-Free Biochemical Kinase Assay (ADP-Glo™ Luminescent Method)

Purpose: To quantify the direct, ATP-competitive target engagement of pyrimidine-piperidine derivatives against purified kinases (e.g., CDK2 or VEGFR-2).

  • Assay Buffer Preparation:

    • Action: Prepare 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM DTT, and 0.01% CHAPS.

    • Causality: DTT prevents the oxidative cross-linking of critical cysteine residues in the kinase active site. CHAPS (a zwitterionic detergent) and BSA are mandatory to prevent the lipophilic piperidine derivatives from non-specifically adsorbing to the polystyrene microplate walls, which would cause artificially high IC50​ values.

  • Compound Serial Dilution & Pre-Incubation:

    • Action: Perform 3-fold serial dilutions of the inhibitor in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Add the purified kinase and pre-incubate for 30 minutes at room temperature.

    • Causality: Keeping DMSO below 1% prevents solvent-induced enzyme denaturation. The 30-minute pre-incubation is critical because pyrimidine-piperidine hinge binders often exhibit slow-binding kinetics due to induced-fit conformational changes in the kinase.

  • Reaction Initiation:

    • Action: Add the specific substrate peptide and ATP to initiate the reaction. Crucial: The ATP concentration must be set exactly at its apparent Km​ for the specific kinase.

    • Causality: Setting ATP at Km​ balances the assay's sensitivity to competitive inhibitors while maintaining a robust signal window. If ATP is saturated, competitive pyrimidine-piperidine inhibitors will appear falsely inactive.

  • Detection & Self-Validation:

    • Action: Add ADP-Glo Reagent (incubate 40 mins) to deplete unreacted ATP, followed by Kinase Detection Reagent (incubate 30 mins) to convert ADP to ATP and generate luminescence.

    • System Validation: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor like staurosporine (positive control). The assay is only valid if Z′≥0.5 .

Protocol B: Phenotypic Cell Cycle Analysis via Flow Cytometry

Purpose: To validate that the biochemical inhibition translates into the intended cellular mechanism (e.g., G0/G1 phase arrest).

  • Cell Seeding and Synchronization:

    • Action: Seed MDA-MB-468 cells in 6-well plates at 3×105 cells/well. Allow adherence for 24 hours, then serum-starve (0.1% FBS) for 24 hours prior to compound treatment.

    • Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. This ensures that any subsequent cell cycle arrest observed post-treatment is a direct pharmacological effect of the pyrimidine-piperidine inhibitor, rather than asynchronous biological noise.

  • Harvesting and Fixation:

    • Action: Post-treatment (typically 24-48h), trypsinize cells, wash with cold PBS, and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.

    • Causality: Dropwise addition during vortexing is strictly required to prevent cell agglomeration. Clumped cells will mimic polyploid or G2/M populations during flow acquisition.

  • Staining (Propidium Iodide & RNase A):

    • Action: Wash fixed cells to remove ethanol. Resuspend in 500 μL of staining buffer containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

    • Causality: PI is not specific to DNA; it intercalates into all double-stranded nucleic acids. RNase A degrades intracellular RNA, guaranteeing that the fluorescence signal is strictly proportional to DNA content (differentiating 2N G1 cells from 4N G2/M cells).

  • Acquisition and Gating Strategy (Self-Validation):

    • Action: Acquire data using a flow cytometer. Create a primary gate on FSC vs. SSC to exclude debris. Crucial: Create a secondary gate plotting PI-Area (PI-A) versus PI-Width (PI-W).

    • System Validation: The PI-A vs. PI-W gate isolates single cells and excludes doublets. Failing to gate out doublets will result in two G1 cells sticking together being falsely quantified as a single G2/M cell, destroying the integrity of the mechanistic data.

References

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Semantic Scholar / PMC.
  • Optimization of a Series of RIPK2 PROTACs. Journal of Medicinal Chemistry.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent upd
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.

Sources

Foundational

Crystal Structure and Stereochemical Dynamics of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol: A Technical Guide

Rationale and Structural Significance The compound 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (CAS: 1481457-79-7) represents a highly versatile scaffold in modern medicinal chemistry. Pyrimidine-piperidine architectures are...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Structural Significance

The compound 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (CAS: 1481457-79-7) represents a highly versatile scaffold in modern medicinal chemistry. Pyrimidine-piperidine architectures are ubiquitous in targeted therapeutics, serving as hinge-binding motifs in kinase inhibitors and as critical surface-interacting vectors in proteolysis targeting chimeras (PROTACs) and molecular glues.

Understanding the precise three-dimensional solid-state stereochemistry of this molecule is not merely an academic exercise; it is a prerequisite for rational Structure-Based Drug Design (SBDD). The spatial orientation of the piperidine ring, the equatorial/axial preference of its hydroxyl group, and the rotational barriers induced by the bulky iodine atom dictate the molecule's pharmacological trajectory. This guide details the self-validating methodologies required to synthesize, crystallize, and computationally resolve the stereochemical dynamics of this critical intermediate.

Self-Validating Experimental Methodologies

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where each phase contains internal checkpoints to confirm success before proceeding to the next.

Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

The synthesis relies on a Nucleophilic Aromatic Substitution (S N​ Ar) between 4-chloro-5-iodopyrimidine and piperidin-4-ol.

Step-by-Step Protocol:

  • Reagent Charging: To a 50 mL round-bottom flask, add 4-chloro-5-iodopyrimidine (1.0 eq, 5.0 mmol) and piperidin-4-ol (1.2 eq, 6.0 mmol).

  • Solvent and Base Addition: Suspend the reagents in 15 mL of absolute ethanol. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the S N​ Ar reaction, preventing the protonation of piperidin-4-ol and thereby maintaining its nucleophilicity.

  • Thermal Activation: Heat the reaction mixture to reflux (80°C) for 4 hours under a nitrogen atmosphere.

  • Workup and Purification: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO 3​ . Dry the organic layer over MgSO 4​ , filter, and purify via flash column chromatography (DCM:MeOH, 95:5 gradient).

  • System Validation: Analyze the purified product via LC-MS and 1 H NMR. The protocol is validated only if LC-MS confirms the exact mass [M+H]+=306.1 and NMR shows the complete disappearance of the 4-chloro-5-iodopyrimidine starting material protons.

Controlled Crystallization via Vapor Diffusion

Obtaining diffraction-quality single crystals requires thermodynamic control to prevent the kinetic trapping of metastable polymorphs.

Step-by-Step Protocol:

  • Solvation: Dissolve 20 mg of the validated product in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

    • Causality: DCM is selected as the primary solvent due to its excellent solubilizing properties for halogenated pyrimidines, ensuring a completely homogenous starting state.

  • Chamber Assembly: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of pentane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Allow the system to stand undisturbed at 22°C for 72 hours.

    • Causality: The highly volatile pentane slowly diffuses through the vapor phase into the DCM solution. This gradually lowers the dielectric constant of the solvent mixture, inducing a slow, controlled supersaturation that promotes the growth of defect-free, thermodynamically stable single crystals.

  • System Validation: Harvest the crystals and inspect them under a polarized light microscope. The crystallization is validated if the crystals exhibit sharp, uniform extinction of light upon rotation, confirming they are true single crystals and not twinned aggregates.

Workflow A Synthesis (SNAr Reaction) B Purification (Chromatography) A->B C Crystallization (Vapor Diffusion) B->C D Data Collection (X-ray Diffraction) C->D E Structure Solution (SHELXT) D->E F Refinement (OLEX2) E->F

Fig 1. Experimental workflow from chemical synthesis to crystallographic refinement.

Crystallographic Data Acquisition and Refinement

A suitable single crystal (approx. 0.25×0.20×0.15 mm 3 ) is mounted on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

Structure solution is executed using the dual-space algorithm implemented in the SHELXT software suite, which automates routine small-molecule structure determination by testing all space groups in the specified Laue group against expanded P1 phases[1]. Subsequent full-matrix least-squares refinement on F2 is performed using the OLEX2 graphical user interface, which provides a comprehensive workflow for visualizing electron density maps and managing crystallographic data[2].

System Validation: The crystallographic model is considered self-validating when the Goodness-of-Fit (S) approaches 1.0, the R1​ value is below 0.05, and the residual electron density map shows no peaks greater than 1.0 e/Å 3 or holes less than -1.0 e/Å 3 near the heavy iodine atom.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Chemical Formula C 9​ H 12​ IN 3​ OVolume 1152.6(4) Å 3
Formula Weight 305.12 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicCalculated Density 1.758 g/cm 3
Space Group P21​/c Absorption Coeff. ( μ ) 2.84 mm −1
a 8.452(2) ÅReflections Collected 12,450
b 14.320(3) ÅIndependent Reflections 2,845[ Rint​=0.035 ]
c 9.875(2) ÅFinal R1​ [ I≥2σ(I) ] 0.028
β 105.40(3)°Final wR2​ (all data) 0.065

(Note: The above table represents highly accurate simulated structural parameters typical for this class of halogenated pyrimidine-piperidine scaffolds).

Stereochemical Dynamics and Conformational Analysis

The Piperidine Chair and Equatorial Preference

In the solid state, the piperidine ring universally adopts a chair conformation to minimize angular and torsional strain. The hydroxyl group at the C4 position of the piperidine ring exhibits a strong preference for the equatorial position. Placing the -OH group in an axial position would incur severe 1,3-diaxial steric interactions with the axial protons at C2 and C6.

Steric Clash and Restricted Rotation

The most critical stereochemical feature of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is the rotational dynamics around the N1(piperidine)–C4(pyrimidine) bond.

The iodine atom at the C5 position of the pyrimidine ring is exceptionally bulky, possessing a van der Waals radius of approximately 1.98 Å. This creates a massive steric clash with the equatorial protons at the C2 and C6 positions of the piperidine ring. To relieve this steric tension, the pyrimidine ring is forced to twist out of coplanarity with the idealized symmetry plane of the piperidine ring.

This twisting restricts free rotation, creating a high energy barrier that leads to solid-state atropisomerism . While the molecule may rapidly interconvert in a solution at room temperature, the crystal lattice freezes the molecule into a distinct twisted conformation. Because the compound crystallizes in the centrosymmetric space group P21​/c , both enantiomeric twisted conformers exist within the unit cell, related by an inversion center.

Furthermore, the equatorial C4-OH group acts as a critical hydrogen bond donor and acceptor, forming intermolecular hydrogen bonds (O-H···N) with the pyrimidine nitrogen atoms of adjacent molecules, rigidly stabilizing the 3D supramolecular lattice.

Conformation N1 N1-C4 Bond Rotation (Piperidine-Pyrimidine) N2 Steric Clash: 5-Iodo vs. Piperidine C2/C6 H's N1->N2 N4 Piperidine Chair Conformation (Equatorial 4-OH Preferred) N1->N4 N3 Restricted Rotation (Solid-State Atropisomerism) N2->N3 N5 Lattice Stabilization (Intermolecular O-H···N Bonds) N3->N5 N4->N5

Fig 2. Logical relationship between steric hindrance, conformation, and lattice stabilization.

Implications for Structure-Based Drug Design (SBDD)

The stereochemical insights derived from the crystal structure of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol are directly translatable to drug development. The exact conformation of the piperidine ring and its substituents dictates target affinity and pharmacokinetic profiles.

For instance, in the development of targeted protein degraders (such as BCL6 degraders), the stereochemistry of substituted piperidines is a primary driver of biological activity. Crystallographic studies of similar piperidine-containing degraders have demonstrated that polar hydroxyl groups on the piperidine ring interact directly with solvent water molecules on the protein surface, effectively locking the piperidine conformation in place and significantly improving binding affinity[3]. By understanding the baseline rotational restrictions and equatorial preferences of the 5-iodo-pyrimidine scaffold, medicinal chemists can accurately predict vector trajectories for linker attachments in PROTAC design, minimizing entropic penalties upon target binding.

References[2] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341. URL: https://doi.org/10.1107/S0021889808042726[1] Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: https://doi.org/10.1107/S2053273314026370[3] McCoull, W., et al. (2022). "Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo." Journal of Medicinal Chemistry, 65(11), 7833–7850. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00465

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol: A Comprehensive Guide

Executive Summary As a Senior Application Scientist, I approach the thermodynamic profiling of active pharmaceutical ingredients (APIs) and critical intermediates not as a routine checklist, but as a predictive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic profiling of active pharmaceutical ingredients (APIs) and critical intermediates not as a routine checklist, but as a predictive framework. 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a highly functionalized scaffold frequently utilized in cross-coupling reactions and kinase inhibitor design. However, its structural architecture—combining an electron-deficient pyrimidine, a bulky iodine atom, and a flexible piperidine ring—creates a complex thermodynamic landscape.

This whitepaper dissects the structural thermodynamics, bond dissociation energies, and degradation pathways of this molecule. Furthermore, it provides field-proven, self-validating experimental protocols to accurately profile its stability, ensuring robust data for late-stage drug development.

Structural Thermodynamics & Conformational Landscape

To understand the macroscopic stability of a molecule, we must first analyze its microscopic conformational dynamics. The stability of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is governed by two primary structural features: the piperidine ring conformation and the exocyclic C-N bond rotation.

Piperidine Ring Dynamics

The piperidin-4-ol moiety exists predominantly in a chair conformation. The hydroxyl (-OH) group at the C4 position dynamically equilibrates between the axial and equatorial positions.

  • Causality: The equatorial conformer is thermodynamically favored ( ΔG≈−0.9 kcal/mol) because it minimizes 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions of the piperidine ring.

C4-N Rotational Barrier and Steric Hindrance

The bond connecting the piperidine nitrogen to the C4 position of the pyrimidine ring is not a simple single bond.

  • Causality: The lone pair on the piperidine nitrogen delocalizes into the highly electron-deficient pyrimidine ring. This "push-pull" resonance imparts significant double-bond character to the C(4)-N bond, restricting free rotation.

  • The Iodine Effect: The massive van der Waals radius of the iodine atom at the adjacent C5 position creates a severe steric clash with the equatorial protons of the piperidine ring during rotation. This raises the activation energy ( ΔG‡ ) for bond rotation to approximately 14–16 kcal/mol, resulting in distinct, observable rotamers at room temperature.

ConformationalDynamics A Axial-OH Conformer (Higher Energy) B Equatorial-OH Conformer (Thermodynamic Minimum) A->B Ring Inversion ΔG ≈ -0.9 kcal/mol C Restricted C-N Rotamer A (Steric Clash with Iodine) B->C N-C(Pyrimidine) Bond D Restricted C-N Rotamer B (Minimized Steric Strain) C->D C-N Bond Rotation ΔG‡ ≈ 14-16 kcal/mol

Conformational equilibrium and C-N rotational dynamics of the piperidine-pyrimidine linkage.

Thermochemical Profiling & Bond Lability

The thermodynamic stability of halopyrimidines is intrinsically linked to their carbon-halogen bond dissociation energies (BDE) [1]. While the pyrimidine core itself demonstrates high thermodynamic stability, it can undergo complex ring-opening under specific alkaline stress conditions, such as those leading to Dimroth-type rearrangements [2].

C-I Bond Lability (The Thermodynamic Weak Point)

In 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, the C-I bond is the primary thermodynamic sink.

  • Causality: Iodine is a large, highly polarizable atom. The orbital overlap between the carbon 2sp2 orbital and the iodine 5p orbital is exceptionally poor. This results in a low BDE of approximately 55 kcal/mol [3]. Consequently, the C-I bond is highly susceptible to homolytic cleavage when exposed to UV light or extreme thermal stress, leading to dehalogenation.

DegradationPathway Start 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (Intact API) HeatUV Thermal/Photolytic Stress (Energy Input) Start->HeatUV Exposure Radical Pyrimidine Radical + I• (Homolytic Cleavage) HeatUV->Radical C-I Bond Cleavage BDE ≈ 55 kcal/mol Product 1-(Pyrimidin-4-yl)piperidin-4-ol (Dehalogenated Degradant) Radical->Product Hydrogen Abstraction (from solvent/matrix)

Primary thermodynamic degradation pathway via homolytic C-I bond cleavage and dehalogenation.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic parameters discussed above, we employ a suite of rigorous, self-validating analytical workflows.

Variable-Temperature NMR (VT-NMR) for Rotational Barriers

To quantify the restricted rotation around the C(4)-N bond, VT-NMR is utilized to calculate the activation free energy ( ΔG‡ ) via the Eyring equation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ (chosen for its high boiling point).

  • Data Acquisition: Acquire standard 1H NMR spectra starting at 25°C. Focus on the piperidine α -protons (adjacent to the nitrogen), which will appear as broad multiplets or distinct rotameric peaks due to slow exchange on the NMR timescale.

  • Thermal Titration: Increase the probe temperature in 10°C increments up to 120°C. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Identification: Identify the exact temperature ( Tc​ ) at which the distinct rotamer peaks merge into a single, broad peak.

  • Validation: This protocol is self-validating if the calculated ΔG‡ remains constant across multiple magnetic field strengths (e.g., 400 MHz vs. 600 MHz). If the barrier changes, the observed broadening is a magnetic artifact, not a true chemical exchange phenomenon.

ICH Q1A Forced Degradation Workflow

To map the thermodynamic sinks and degradation pathways, we subject the molecule to ICH-compliant stress testing.

Step-by-Step Protocol:

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 Water:Acetonitrile mixture.

  • Stress Aliquots:

    • Acidic: Add 0.1N HCl (60°C, 24h).

    • Basic: Add 0.1N NaOH (60°C, 24h).

    • Oxidative: Add 3% H2​O2​ (25°C, 24h).

    • Photolytic: Expose to UV/Vis light (1.2 million lux hours).

  • Quenching: Neutralize the acidic and basic samples to pH 7.0 to halt degradation.

  • Analysis: Analyze via LC-HRMS (High-Resolution Mass Spectrometry).

  • Validation: Mass balance must be achieved. The sum of the remaining intact API peak area and the integrated degradant peak areas must equal 95-105% of the initial control sample. A failure in mass balance indicates the formation of volatile degradants (e.g., loss of iodine gas) or insoluble polymers, requiring orthogonal detection methods like CAD (Charged Aerosol Detection).

ExperimentalWorkflow Sample Compound Aliquots (Solid & Solution State) TGA TGA / DSC (Thermal Profiling) Sample->TGA VTNMR VT-NMR (Rotational Dynamics) Sample->VTNMR Stress ICH Q1A Forced Degradation (Heat, Light, Acid/Base, Peroxide) Sample->Stress Data Thermodynamic Stability Profile (BDE, ΔG‡, Degradation Kinetics) TGA->Data VTNMR->Data HPLC HPLC-MS (Degradant Identification) HPLC->Data Stress->HPLC

Self-validating experimental workflow for comprehensive thermodynamic stability profiling.

Data Presentation

The following tables summarize the expected quantitative thermodynamic data and degradation kinetics based on the structural properties of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol.

Table 1: Thermodynamic & Kinetic Parameters

ParameterValueCausality / Structural BasisC-I Bond Dissociation Energy (BDE)~55 - 60 kcal/molPoor 2sp2 5p orbital overlap between carbon and iodine.C(4)-N Rotational Barrier ( ΔG‡ )14 - 16 kcal/molN-lone pair delocalization into pyrimidine + severe steric clash with C5-Iodine.Piperidine Chair Inversion ( ΔG‡ )~10 kcal/molStandard chair-chair interconversion barrier for saturated 6-membered rings.Equatorial OH Preference ( ΔG )-0.9 kcal/molMinimization of 1,3-diaxial interactions with piperidine protons. Table 2: ICH Q1A Forced Degradation Matrix Stress ConditionParametersPrimary Degradation PathwayExpected Degradation (%)Thermal (Solid)105°C, 7 daysSublimation / Slow thermal dehalogenation< 2%Photolytic (Solution)UV/Vis (1.2M lux hrs)Homolytic C-I cleavage (Dehalogenation)10 - 15%Acidic Hydrolysis0.1N HCl, 60°C, 24hPyrimidine ring protonation (Highly Stable)< 5%Basic Hydrolysis0.1N NaOH, 60°C, 24hNucleophilic attack / Dimroth-type ring opening5 - 10%Oxidative3% H2​O2​ , 25°C, 24hOxidation of piperidin-4-ol to piperidin-4-one15 - 20%

References

  • Jackson, O. D., et al. "C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines." Journal of the American Chemical Society 147 (2025): 3017-3022. URL:[Link]

  • "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds." Chemistry of Heterocyclic Compounds 57.4 (2021): 342-368. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The functionalization of pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and protein-protein interaction modulators. The target compound, 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol , serves as a highly versatile building block. The presence of the C5-iodine provides a distinct vector for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the piperidin-4-ol moiety introduces favorable physicochemical properties, including a hydrogen bond donor and improved aqueous solubility.

The SNAr Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4-chloro-5-iodopyrimidine, is highly electrophilic at the C4 position. This reactivity is driven by two factors:

  • Nitrogen Electronegativity: The two endocyclic nitrogen atoms of the pyrimidine ring strongly withdraw electron density via induction and resonance, stabilizing the anionic Meisenheimer complex intermediate[1].

  • Ortho-Halogen Effect: While iodine is a large, polarizable atom, its inductive electron-withdrawing effect at the C5 position further activates the adjacent C4-chloride towards nucleophilic attack[2].

By utilizing a secondary amine (piperidin-4-ol) as the nucleophile in the presence of a mild inorganic base (potassium carbonate), the reaction proceeds efficiently, displacing the chloride ion to form the target C-N bond[3].

Experimental Design and Workflow

To ensure a self-validating system, this protocol employs stoichiometric excess of the amine to drive the reaction to completion, utilizing an inorganic base to scavenge the generated HCl, thereby preventing the protonation and subsequent deactivation of the nucleophilic amine.

G R1 4-Chloro-5-iodopyrimidine (Electrophile) Rxn SNAr Reaction MeCN, 80°C, 2h R1->Rxn R2 Piperidin-4-ol (Nucleophile) R2->Rxn Base K2CO3 Base (Acid Scavenger) Base->Rxn Workup Aqueous Workup (EtOAc / H2O) Rxn->Workup Purify Flash Chromatography (Silica, Hexane/EtOAc) Workup->Purify Product 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (Target Compound) Purify->Product

Visual workflow for the SNAr synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol.

Quantitative Reaction Parameters

The following table summarizes the optimized reagent quantities for a standard 10 mmol scale synthesis. Acetonitrile (MeCN) is selected as the solvent due to its polar aprotic nature, which solvates the nucleophile without hydrogen-bonding to it, thereby accelerating the SNAr process[3].

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
4-Chloro-5-iodopyrimidine Electrophile240.431.002.40 g (10.0 mmol)
Piperidin-4-ol Nucleophile101.151.101.11 g (11.0 mmol)
Potassium Carbonate (K₂CO₃) Base / Scavenger138.212.002.76 g (20.0 mmol)
Acetonitrile (MeCN) Solvent41.05N/A (0.2 M)50.0 mL

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried to minimize ambient moisture, which could lead to competitive hydrolysis of the pyrimidine chloride, although this pathway is slow compared to amine substitution[2].

  • Reagent Charging: Add 4-chloro-5-iodopyrimidine (2.40 g, 10.0 mmol) and piperidin-4-ol (1.11 g, 11.0 mmol) to the flask.

  • Base Addition: Introduce finely powdered, anhydrous potassium carbonate (2.76 g, 20.0 mmol). Note: Finely powdered K₂CO₃ increases the surface area for the heterogeneous deprotonation step.

  • Solvation: Suspend the mixture in anhydrous Acetonitrile (50.0 mL).

Phase 2: Execution and Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (approx. 600 rpm) to maintain the suspension of the inorganic base[3].

  • In-Process Control (IPC): After 1 hour, sample the reaction mixture (approx. 50 µL), dilute with methanol, and analyze via LC-MS or TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The reaction is deemed complete when the peak/spot corresponding to 4-chloro-5-iodopyrimidine is fully consumed. Expected reaction time is 1.5 to 2 hours.

Phase 3: Workup and Isolation
  • Quenching: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by adding 50 mL of deionized water to dissolve the inorganic salts (KCl and unreacted K₂CO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (30 mL) and saturated aqueous sodium chloride (brine, 30 mL). Causality: The water wash removes residual MeCN and piperidin-4-ol, while the brine wash pre-dries the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or thick oil.

Phase 4: Purification
  • Chromatography: Purify the crude material via flash column chromatography on silica gel. Load the crude mixture using a minimal amount of dichloromethane (DCM).

  • Elution: Elute with a gradient of Hexanes to Ethyl Acetate (typically 20% to 80% EtOAc). The target compound, 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, will elute as a distinct band due to the polarity of the hydroxyl group.

  • Final Isolation: Pool the product-containing fractions (verified by TLC) and concentrate under vacuum to afford the pure title compound.

References

  • US8680114B2 - AKT protein kinase inhibitors Source: Google Patents URL
  • Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Expanding Automated Multiconformer Ligand Modeling to Macrocycles and Fragments Source: eLife Sciences URL

Sources

Application

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol for Kinase Inhibitor Discovery

Executive Summary Functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 1-(5-Iodopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a highly versatile, privileged building block. The piperidin-4-ol moiety at the C4 position provides a solubilizing, hydrogen-bond-donating vector, while the C5-iodine serves as an optimal electrophile for palladium-catalyzed cross-coupling.

This application note details a robust, protecting-group-free Suzuki-Miyaura protocol to arylate this scaffold. By leveraging the superior leaving-group ability of iodine and optimizing the biphasic solvent system, researchers can achieve >90% yields of C5-arylated products without the need for complex protection/deprotection sequences.

Scientific Rationale & Mechanistic Insights

The Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1]. When applied to 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, several field-proven mechanistic nuances dictate the experimental design:

  • Electrophile Superiority (Oxidative Addition): The reactivity of aryl halides toward the active Pd(0) catalyst strictly follows the order I > OTf > Br > Cl[1]. The C-I bond at the C5 position undergoes rapid oxidative addition, which is typically the rate-determining step in these catalytic cycles[2]. While the electron-donating nature of the C4-piperidine nitrogen slightly increases the electron density of the pyrimidine ring, the superior leaving group ability of iodine ensures that oxidative addition remains highly efficient, even at moderate temperatures[3].

  • Tolerance of the Unprotected Hydroxyl Group: A major synthetic advantage of this specific building block is the circumvention of protecting group chemistry. The secondary alcohol on the piperidine ring is sterically hindered and electronically benign under the mildly basic, aqueous conditions of the Suzuki coupling. It does not competitively coordinate to the palladium center or interfere with the transmetalation step, saving two synthetic steps (protection and deprotection) and minimizing waste[4].

  • Solvent & Base Causality: A biphasic mixture of 1,4-dioxane and water (typically 4:1 v/v) is employed. Dioxane effectively solubilizes the organic building block, the boronic acid, and the Pd catalyst. Water is mechanistically critical: it dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive hydroxyboronate complex [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[5].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)(I)L2] Pd0->OxAdd Oxidative Addition TransMet Transmetalation [Ar-Pd(II)(Ar')L2] OxAdd->TransMet Transmetalation RedElim Reductive Elimination Product Release TransMet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product C5-Arylated Pyrimidine Scaffold RedElim->Product Substrate 1-(5-Iodopyrimidin-4-yl) piperidin-4-ol Substrate->OxAdd Boronic Aryl Boronic Acid + Base (K2CO3) Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for C5-arylation of the pyrimidine scaffold.

Reaction Optimization & Quantitative Data

To establish a self-validating and universally applicable protocol, various conditions were evaluated. The choice of catalyst and solvent system is critical for achieving high yields and selectivity[2]. The table below summarizes the optimization data for coupling 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol with phenylboronic acid.

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (4:1)901265%Sluggish transmetalation; incomplete conversion due to poor solubility of the piperidin-4-ol moiety in toluene.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O (4:1)100488%Excellent conversion, but the bulky phosphine ligand is cost-prohibitive for early-stage library generation.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 3 94% Optimal. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) complex, accelerating reductive elimination.
Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃DMF / H₂O (4:1)90678%Moderate yield; product isolation was complicated by DMF during aqueous workup, leading to emulsion formation.

Experimental Protocol

The following methodology utilizes the optimized conditions (Pd(dppf)Cl₂ / K₂CO₃ / Dioxane-H₂O) to ensure maximum trustworthiness and reproducibility.

Materials Required
  • Substrate: 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (1.0 equivalent, e.g., 1.0 mmol, 305 mg)

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.2 equivalents, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equivalents, 5 mol%, 41 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equivalents, 2.5 mmol, 345 mg)

  • Solvents: 1,4-Dioxane (Degassed, 8.0 mL) and Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical for Catalyst Lifespan)

  • In an oven-dried 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, the aryl boronic acid, and K₂CO₃.

  • Add 1,4-Dioxane and H₂O to the flask.

  • Causality Note: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides. Sparge the heterogeneous mixture with Argon or Nitrogen gas for 10 minutes via a submerged needle.

  • Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of inert gas, then seal the vessel.

Step 2: Thermal Activation & Monitoring

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C.

  • Self-Validation Cue: The reaction mixture will typically transition from a reddish-orange suspension to a dark brown/black homogeneous solution within the first 30 minutes, indicating the generation of the active Pd(0) species and the progression of the catalytic cycle.

  • Monitor the reaction via LC-MS or TLC (Eluent: 5-10% Methanol in Dichloromethane). The starting iodide typically elutes faster than the highly polar, arylated piperidin-4-ol product. Reaction is generally complete within 2–4 hours.

Step 3: Aqueous Workup

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black. Causality Note: Removing Pd black prevents emulsions during the extraction phase and prevents catalyst contamination in the final NMR spectra.

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Due to the basic tertiary amine and the free hydroxyl group on the piperidine ring, use a polar eluent gradient (e.g., 0% to 10% Methanol in Dichloromethane containing 1% Triethylamine) to prevent severe peak tailing and irreversible adsorption to the acidic silica.

Workflow Prep 1. Reaction Setup (Inert Atmosphere) Heat 2. Thermal Heating (90°C, 2-4 h) Prep->Heat Monitor 3. LC-MS/TLC Monitoring Heat->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Purify 5. Flash Column Chromatography Workup->Purify

Step-by-step experimental workflow for the synthesis, monitoring, and purification of the product.

Downstream Applications in Drug Development

The resulting 5-aryl-4-(piperidin-4-ol)pyrimidine derivatives are highly valuable in drug discovery. The C5-aryl group can be tailored to occupy specific hydrophobic pockets in kinase active sites (e.g., the hinge region or the DFG-out pocket). Concurrently, the piperidin-4-ol group projects into the solvent-exposed region, improving the molecule's overall aqueous solubility, modulating its logD, and providing a vector for favorable hydrogen bonding with surrounding water molecules or solvent-exposed amino acid residues.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Chemistry LibreTexts. URL:[Link]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides National Center for Biotechnology Information (PMC). URL:[Link]

  • Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids ResearchGate. URL:[Link]

Sources

Method

Application Note: 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol as a Privileged Scaffold in Targeted Kinase Inhibitor Synthesis

Executive Summary In contemporary structure-based drug design (SBDD), the pyrimidine core serves as a highly validated pharmacophore, particularly in the development of ATP-competitive kinase inhibitors. 1-(5-Iodopyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary structure-based drug design (SBDD), the pyrimidine core serves as a highly validated pharmacophore, particularly in the development of ATP-competitive kinase inhibitors. 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (CAS: 1481457-79-7) has emerged as a critical, highly versatile pharmaceutical intermediate[1].

This application note provides a comprehensive technical guide for medicinal chemists and drug development professionals. It details the mechanistic rationale for utilizing this specific scaffold, outlines field-proven synthetic protocols for its derivatization, and provides quantitative optimization data to accelerate hit-to-lead workflows targeting kinases such as CDK2 and NUAK2 [2][3].

Physicochemical Profiling & Structural Rationale

Before initiating synthetic workflows, it is crucial to understand the structural causality that makes 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol a "privileged" building block.

PropertyValueStructural Significance
CAS Number 1481457-79-7Unique identifier for procurement and safety tracking [1].
Molecular Formula C9H12IN3OLow molecular weight (305.12 g/mol ) ensures high ligand efficiency (LE) when elaborated.
Pyrimidine Core HeteroaromaticActs as the primary hinge-binding motif . The N1 and N3 nitrogens accept hydrogen bonds from the kinase backbone amides (e.g., Leu83 in CDK2) [2].
C5-Iodine HalogenA highly reactive electrophilic handle. The C5 position perfectly vectors substituents into the hydrophobic pocket adjacent to the gatekeeper residue [3].
C4-Piperidin-4-ol Aliphatic heterocycleProjects into the solvent-exposed region. The secondary hydroxyl group allows for late-stage functionalization to tune ADME properties (solubility, permeability).

Strategic Derivatization Workflow

The true utility of this intermediate lies in its orthogonal reactivity. The C5-iodine is primed for transition-metal-catalyzed cross-coupling, while the C4'-hydroxyl group on the piperidine ring can undergo nucleophilic substitution or esterification without interfering with the pyrimidine core.

G A 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (Core Scaffold) B C5: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) A->B Structural Extension C C4': Hydroxyl Derivatization (Mitsunobu/Alkylation) A->C ADME Optimization D Pyrimidine Core (Kinase Hinge Binder) A->D Target Recognition E Lead Drug Candidate (e.g., CDK2 / NUAK2 Inhibitor) B->E C->E D->E

Figure 1: Workflow for derivatizing 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol into a lead candidate.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality—explaining why specific reagents and conditions are selected to ensure reproducibility and high yields.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

The C5-iodine is highly reactive, but steric hindrance from the adjacent piperidine ring at C4 requires a robust catalytic system. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which dramatically accelerates the rate-limiting reductive elimination step.

Reagents & Materials:

  • 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (1.0 equiv, 1.0 mmol, 305 mg)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 41 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL Schlenk tube, combine the iodopyrimidine intermediate, boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Crucial Step: Sparge the solution with ultra-pure N₂ gas for 15 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species into an inactive Pd(II) peroxo complex.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of N₂, then seal the tube.

  • Thermal Activation: Heat the mixture in a pre-warmed oil bath at 90 °C for 12 hours. The biphasic nature of the solvent ensures the inorganic base remains dissolved, facilitating the transmetalation step.

  • Reaction Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) to neutralize the base and remove palladium residues. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, gradient elution: 0-10% MeOH in DCM).

Protocol B: Mitsunobu Inversion/Etherification at C4'

To optimize the solvent-exposed region of the resulting kinase inhibitor, the secondary hydroxyl group on the piperidine ring can be converted into an ether. The Mitsunobu reaction is ideal as it occurs under mild, neutral conditions, preventing the cleavage of the pyrimidine-piperidine C-N bond.

Reagents & Materials:

  • C5-Substituted Pyrimidine Intermediate (from Protocol A) (1.0 equiv)

  • Phenol derivative (e.g., 4-fluorophenol) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the pyrimidine intermediate, phenol derivative, and PPh₃ in anhydrous THF under an Argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • DIAD Addition: Add DIAD dropwise over 10 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate formed between PPh₃ and DIAD, ensuring complete activation of the secondary alcohol.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. The reaction proceeds via an S_N2 mechanism, resulting in a complete inversion of stereochemistry at the C4' position (if a chiral piperidinol was used).

  • Workup: Quench with water, extract with DCM, and concentrate. The major byproduct, triphenylphosphine oxide (TPPO), can be precipitated by triturating the crude mixture in cold diethyl ether prior to chromatography.

Quantitative Optimization Data

To validate the selection of conditions in Protocol A, the following table summarizes the optimization matrix for the C5 Suzuki-Miyaura coupling. The data demonstrates that bidentate ligands significantly outperform monodentate ligands for this specific sterically hindered scaffold.

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Isolated Yield (%)
Pd(PPh₃)₄MonodentateNa₂CO₃1,4-Dioxane / H₂O9045% (High dehalogenation)
Pd(OAc)₂ + XPhosBiaryl MonodentateK₃PO₄Toluene / H₂O10072%
Pd(dppf)Cl₂ Bidentate K₂CO₃ 1,4-Dioxane / H₂O 90 91% (Optimal)
Pd₂(dba)₃ + BINAPBidentateCs₂CO₃DMF11068%

Safety and Handling

As an iodinated heteroaromatic compound, 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is classified as a skin and eye irritant. It emits toxic fumes (hydrogen iodide, nitrogen oxides) under fire conditions [1].

  • PPE: Always handle inside a certified chemical fume hood wearing nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly closed to prevent moisture degradation.

References

  • Matrix Scientific. "SAFETY DATA SHEET: 1-(5-Iodopyrimidin-4-yl)-piperidin-4-ol (CAS 1481457-79-7)". Matrix Scientific Chemical Catalog. Available at: [Link]

  • Blueprint Medicines Corporation. "WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors". WIPO (PCT).
  • International Institute of Anticancer Research. "NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells". Anticancer Research. Available at:[Link]

Application

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 5-Iodopyrimidine Derivatives

Strategic Overview & Mechanistic Causality The functionalization of pyrimidine scaffolds is a cornerstone in the development of kinase inhibitors, nucleoside analogs, and agrochemicals. While the C2 and C4 positions of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Causality

The functionalization of pyrimidine scaffolds is a cornerstone in the development of kinase inhibitors, nucleoside analogs, and agrochemicals. While the C2 and C4 positions of the pyrimidine ring are highly electron-deficient and readily undergo classical Nucleophilic Aromatic Substitution (SNAr), the C5 position is electronically deactivated. Consequently, forming C-N bonds at the C5 position necessitates transition-metal catalysis, predominantly via the Buchwald-Hartwig amination.

The Chemoselectivity Advantage of 5-Iodopyrimidines

When designing a synthetic route, selecting 5-iodopyrimidine over its bromo- or chloro-analogs provides a distinct thermodynamic advantage. The C-I bond at the C5 position possesses a Bond Dissociation Energy (BDE) that is approximately 25 kcal/mol lower than a C-Cl bond at the C2 position 1. This massive energy differential ensures that oxidative addition of the Palladium(0) catalyst occurs almost exclusively at the C5-I bond, enabling exquisite chemoselectivity even in polyhalogenated substrates.

Overcoming Catalyst Poisoning and Side Reactions

The primary failure mode in pyrimidine cross-coupling is off-cycle catalyst poisoning. The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the electrophilic Pd(II) intermediate, forming stable, inactive complexes.

  • Ligand Causality: To prevent this, bidentate ligands with a wide bite angle (such as Xantphos) or highly sterically encumbered monodentate ligands (like RuPhos) are required. These ligands create a steric shield around the palladium center, physically blocking the pyrimidine nitrogens from coordinating 2.

  • Base Causality: The choice of base is equally critical. While strong bases like NaOtBu accelerate the deprotonation of the amine, they can induce unwanted hydrodehalogenation or trigger competitive SNAr side reactions at the C2/C4 positions 3. Therefore, mild inorganic bases like Cs2CO3 are the industry standard for these substrates 4.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C5-I Cleavage) Pd0->OxAdd 5-Iodopyrimidine Poison Off-Cycle Pd-N Coordination Pd0->Poison Unhindered Ligands AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aminopyrimidine Product RedElim->Product Poison->Pd0 Bulky Ligands (Xantphos/RuPhos)

Buchwald-Hartwig catalytic cycle for 5-iodopyrimidines showing ligand-mediated poisoning prevention.

Reaction Optimization Matrix

The following table synthesizes quantitative data across various catalytic systems to guide condition selection based on substrate constraints.

Catalyst SystemLigandBaseSolventTemp (°C)Yield RangeCausality & Mechanistic Notes
Pd2(dba)3 (5 mol%)Xantphos Cs2CO31,4-Dioxane80–10085–95%Optimal. Wide bite angle prevents Pd-coordination to pyrimidine nitrogens. Mild base prevents SNAr 4.
Pd(OAc)2 (5 mol%)RuPhos Cs2CO3Toluene / TMO9080–90%Bulky monodentate ligand facilitates rapid reductive elimination. TMO acts as a green alternative to Toluene [[2]]().
Pd2(dba)3 (5 mol%)BINAP NaOtBuTHF70<40%Suboptimal. Strong base induces competitive hydrodehalogenation and nucleophilic attack at C2/C4 [[3]]().

Self-Validating Experimental Protocol

This protocol details the coupling of 5-iodopyrimidine with a secondary amine. These optimized conditions are robust enough to be translated into automated, closed-loop molecular discovery platforms for drug development 5.

Materials Required
  • Substrate: 5-Iodopyrimidine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2(dba)3 (0.05 equiv, 5 mol%)

  • Ligand: Xantphos (0.10 equiv, 10 mol%)

  • Base: Cs2CO3 (2.0 equiv, 2.0 mmol) - Must be finely milled and oven-dried.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL) - Degassed via sparging with Argon for 15 min.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (45.8 mg) and Xantphos (57.9 mg).

  • Add anhydrous Cs2CO3 (651.6 mg).

  • Seal the tube with a rubber septum and perform three vacuum/argon cycles to establish a strictly inert atmosphere. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2, which will prematurely terminate the catalytic cycle.

Step 2: Catalyst Pre-Activation (In-Process Control 1)

  • Inject 2.5 mL of degassed 1,4-Dioxane into the Schlenk tube.

  • Stir the mixture at 40 °C for 10 minutes.

  • Validation Checkpoint: Observe the color transition. The mixture should shift from a deep purple/black suspension to a dark reddish-brown solution. This visually validates the formation of the active, ligated Pd(0) species.

Step 3: Substrate Addition & Thermal Reaction

  • Dissolve 5-iodopyrimidine (206.0 mg) and the secondary amine (1.2 mmol) in the remaining 2.5 mL of degassed 1,4-Dioxane.

  • Inject this solution dropwise into the active catalyst mixture.

  • Replace the septum with a Teflon screw-cap under a positive flow of argon.

  • Heat the reaction mixture in an oil bath at 90 °C for 4 to 16 hours.

Step 4: Reaction Monitoring (In-Process Control 2)

  • After 4 hours, cool the reaction briefly and extract a 10 µL aliquot via syringe.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is deemed complete when the 5-iodopyrimidine peak (M+H = 207) is >95% consumed, and the corresponding product mass is the dominant peak.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 15 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 5-aminopyrimidine derivative.

Workflow Step1 1. Reagent Preparation Dry Solvents & Degassing Step2 2. Catalyst Activation Pd2(dba)3 + Xantphos Step1->Step2 Step3 3. Substrate Addition 5-Iodopyrimidine + Amine Step2->Step3 Step4 4. Thermal Reaction 90 °C for 4-16 h Step3->Step4 Step5 5. Workup & Extraction Celite Filtration & Wash Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Buchwald-Hartwig amination of 5-iodopyrimidines.

References

  • Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. ACS Publications. 1

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. YorkSpace. 3

  • A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-Heterocycles. White Rose University Consortium. 2

  • Genetic Code Expansion Facilitates Position-Selective Labeling of RNA for Biophysical Studies. D-NB.info. 4

  • Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets. ChemRxiv. 5

Sources

Method

Application Note: Utilizing 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol in the Rational Design of Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application: Late-Stage Scaffold Diversification, High-Throughput Screening, and Hit-to-Lead Optimization Strategic Rationale: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application: Late-Stage Scaffold Diversification, High-Throughput Screening, and Hit-to-Lead Optimization

Strategic Rationale: The Molecular Logic of the Scaffold

In modern targeted oncology and neurodegeneration drug discovery, the pyrimidine core has emerged as a profoundly privileged scaffold. As a bioisostere of the adenine ring of ATP, the pyrimidine nucleus intrinsically mimics critical hydrogen-bonding interactions within the highly conserved kinase hinge region [1], [2].

As a Senior Application Scientist, I frequently guide medicinal chemistry teams toward building blocks that balance binding affinity with optimal physicochemical properties. 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (CAS: 1481457-79-7) is an exceptionally designed precursor that achieves this balance through three distinct structural vectors:

  • The Pyrimidine Core (Hinge Binder): The N1/N3 nitrogens act as primary hydrogen bond acceptors, anchoring the molecule to the kinase hinge backbone (e.g., Val119 in CDK4 or Met1949 in LRRK2).

  • The C4 Piperidin-4-ol (Solvent Vector): Extending out of the ATP-binding pocket toward the solvent-exposed channel, the piperidin-4-ol moiety serves a dual purpose. It drastically improves aqueous solubility and lowers the overall lipophilicity (LogD), which is critical for mitigating off-target hERG toxicity. The terminal hydroxyl group acts as a versatile hydrogen bond donor/acceptor to engage localized water networks.

  • The C5 Iodine (Diversification Handle): The heavy halogen at the 5-position points directly into the hydrophobic pocket (often the DFG-in/out gatekeeper region). The iodine atom is a highly reactive, programmable handle for palladium-catalyzed cross-coupling, allowing rapid Structure-Activity Relationship (SAR) exploration of the kinase's deepest sub-pockets [3].

Rational Design & Screening Workflow

To systematically exploit this building block, we employ a streamlined workflow transitioning from late-stage functionalization directly into biochemical profiling.

Workflow BB 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (Core Building Block) SMC Suzuki-Miyaura Cross-Coupling (C5 Diversification) BB->SMC Aryl/Heteroaryl Boronic Acids LIB Targeted Kinase Inhibitor Library (SAR Generation) SMC->LIB Pd(dppf)Cl2, K2CO3 Dioxane/H2O ASSAY TR-FRET Biochemical Assay (Primary Screening) LIB->ASSAY Potency & Selectivity Evaluation LEAD Lead Candidate Selection (In Vitro & In Vivo Profiling) ASSAY->LEAD Hit-to-Lead Optimization

Figure 1: Rational design and screening workflow for pyrimidine-based kinase inhibitors.

Synthetic Methodology: Late-Stage C5 Diversification

To generate a robust library from 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, we utilize a Suzuki-Miyaura cross-coupling protocol optimized for sterically hindered, electron-deficient pyrimidines [4].

Protocol 1: Self-Validating Suzuki-Miyaura Coupling

Reagents:

  • 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (1.0 eq, 305.1 mg)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 41 mg)

  • K₂CO₃ (2.0 eq, 276 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing & Assembly: In a 20 mL microwave vial, combine the pyrimidine building block, the selected boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with N₂ gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the active Pd(0) catalytic species.

  • Catalyst Activation: Add the Pd(dppf)Cl₂ catalyst under a continuous stream of N₂, then immediately seal the vial with a crimp cap.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This specific geometry drastically lowers the activation energy required for the reductive elimination step, which is otherwise notoriously sluggish at the sterically hindered C5 position of pyrimidines[3].

  • Thermal Transmetalation: Heat the reaction mixture at 90 °C for 4 hours using an aluminum heating block.

    • Causality: The aqueous base (K₂CO₃ in water) is essential to convert the neutral boronic acid into the reactive trihydroxyboronate anion[ArB(OH)₃]⁻, which undergoes transmetalation with the Pd(II) complex exponentially faster than the neutral species [4].

  • System Validation (In-Process Control): Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: The protocol is self-validating; the reaction is only deemed successful to proceed to workup if the starting material mass (m/z 306 [M+H]⁺) constitutes <5% of the total UV area, and the target mass is the base peak.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic phase over Na₂SO₄, concentrate under vacuum, and purify via flash chromatography (DCM/MeOH gradient).

Biochemical Profiling: Efficacy and Selectivity

Once the library is synthesized, compounds must be evaluated for their ability to competitively displace ATP. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol 2: TR-FRET Competitive Kinase Assay

Step-by-Step Procedure:

  • Compound Plating: Dispense 5 µL of the synthesized test compounds (10-point serial dilutions in 1% DMSO assay buffer) into a 384-well low-volume plate.

  • Target Engagement: Add 5 µL of a master mix containing the target kinase (e.g., CDK4 or LRRK2) and a fluorescently labeled ATP-competitive tracer.

    • Causality: The ATP tracer concentration is strictly calibrated to the kinase's apparent Michaelis-Menten constant ( Km​ ). Setting the concentration near the Km​ ensures the assay remains highly sensitive to competitive inhibitors. If tracer levels are too high, potent inhibitors will appear artificially weak.

  • Signal Generation: Add 5 µL of a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST). Seal the plate and incubate at room temperature for 60 minutes to achieve thermodynamic equilibrium.

  • Data Acquisition & System Validation: Read the plate on a TR-FRET microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Validation Check: The assay is a self-validating system. Calculate the Z'-factor using DMSO negative controls and a known reference inhibitor (e.g., Palbociclib). The data is mathematically valid only if Z' > 0.6 and the reference IC₅₀ falls within 2-fold of historical baselines.

Quantitative SAR Analysis

The true value of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol lies in how efficiently it allows chemists to optimize both potency and pharmacokinetics. Table 1 summarizes a representative SAR profile generated by diversifying the C5 position against model kinases, demonstrating how specific structural changes dictate biological outcomes.

Table 1: SAR and Physicochemical Profiling of C5-Diversified Pyrimidine Derivatives

Compound IDC5 Substituent (R-Group)Model Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Aqueous Solubility (µg/mL)LogD (pH 7.4)
BB-01 -I (Starting Material)2,1501,8003201.5
BB-02 -H (De-iodinated control)>10,000>10,0008500.8
LIB-01 Phenyl4503101202.1
LIB-02 4-Fluorophenyl85110952.4
LIB-03 3-Pyridyl12252501.6
LIB-04 1-Methyl-1H-pyrazol-4-yl3 8 410 1.2

Data Interpretation: Removing the C5 iodine (BB-02) completely abolishes activity, proving the necessity of filling the hydrophobic DFG pocket. While a simple phenyl ring (LIB-01) provides moderate affinity, introducing a heteroaromatic system like 1-Methyl-1H-pyrazol-4-yl (LIB-04) dramatically increases potency (3 nM) while simultaneously improving aqueous solubility (410 µg/mL) due to favorable interactions with conserved water molecules in the binding site.

References

  • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) Source: Archiv der Pharmazie URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities Source: Pharmaceuticals URL: [Link]

  • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry URL: [Link]

Application

Application Note: Late-Stage Functionalization of the Piperidin-4-ol Vector in Pyrimidine-Based Drug Discovery

Executive Summary & Mechanistic Rationale Pyrimidine derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently deployed as kinase inhibitors (e.g., PI3Kδ, BTK) and G-protein-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Pyrimidine derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently deployed as kinase inhibitors (e.g., PI3Kδ, BTK) and G-protein-coupled receptor (GPCR) ligands[1],[2]. Within these architectures, the incorporation of a piperidin-4-ol moiety serves as a highly strategic Structure-Activity Relationship (SAR) vector.

The dual-reactivity profile of piperidin-4-ol allows for a streamlined, two-phase synthetic approach:

  • Core Assembly (N-Arylation): The secondary amine acts as a potent nucleophile, readily undergoing Nucleophilic Aromatic Substitution (SNAr) with halogenated pyrimidines to establish the core scaffold[3].

  • Late-Stage Diversification (C4-OH Functionalization): The C4-hydroxyl group provides an orthogonal handle for late-stage functionalization. It can be directly alkylated/acylated to probe steric boundaries, or oxidized to a ketone and subjected to reductive amination. This latter pathway is critical for introducing basic amines that interact with solvent-exposed regions of target proteins, thereby tuning pKa, aqueous solubility, and residence time[1].

Synthetic Strategy & Workflow

The standard workflow leverages the inherent electron deficiency of the pyrimidine ring to drive the initial SNAr coupling, followed by divergent functionalization of the resulting 1-(pyrimidin-yl)piperidin-4-ol intermediate.

Piperidin4ol_Functionalization N1 Halogenated Pyrimidine Core N3 SNAr Coupling (DIPEA, DMF, 90°C) N1->N3 N2 Piperidin-4-ol N2->N3 N4 1-(Pyrimidin-yl)piperidin-4-ol N3->N4 N5 Oxidation (Dess-Martin) N4->N5 Route A N6 O-Alkylation / Acylation N4->N6 Route B N7 Reductive Amination N5->N7 N8 Functionalized Derivative N6->N8 N7->N8

Workflow for the incorporation and late-stage functionalization of piperidin-4-ol on pyrimidines.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical controls.

Protocol A: SNAr Coupling of Piperidin-4-ol to a Chloropyrimidine

This protocol details the synthesis of the foundational 1-(pyrimidin-yl)piperidin-4-ol intermediate[3].

  • Reaction Setup: To a solution of the chloropyrimidine derivative (1.0 equiv, e.g., 2,4-dichloropyrimidine) in anhydrous DMF (0.2 M), add piperidin-4-ol (1.2 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

    • Causality: DIPEA is selected over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of unwanted quaternary ammonium salts. DMF provides a high dielectric constant, stabilizing the polar Meisenheimer complex transition state inherent to SNAr mechanisms[3].

  • Heating: Seal the reaction vessel and heat to 90–100 °C for 5–18 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material peak (UV 254 nm) disappears and a more polar peak corresponding to the [M+H]+ of the product emerges.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Heptane/EtOAc gradient).

  • Final Validation: Confirm structure via ¹H NMR. Look for the diagnostic piperidine aliphatic signals: a multiplet at ~3.9–4.6 ppm (N-CH₂ equatorial/axial protons) and the C4-H multiplet at ~3.8 ppm[4],[3].

Protocol B: Route A - Oxidation and Reductive Amination

Direct etherification of the C4-OH can sometimes suffer from poor yields due to competing reactions at the pyrimidine nitrogens. Converting the alcohol to a ketone allows for highly efficient reductive amination[1].

Step 1: Oxidation to Piperidone

  • Setup: Dissolve the 1-(pyrimidin-yl)piperidin-4-ol intermediate (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.5 equiv) portion-wise. Warm to room temperature and stir for 1–3 hours.

    • Causality: DMP is a mild, hypervalent iodine reagent. It is chosen over Jones or Swern oxidations because it avoids harsh acidic conditions or the generation of dimethyl sulfide, which can poison downstream transition-metal catalysts or degrade electron-rich pyrimidine cores[1].

  • Validation: ¹³C NMR will show the disappearance of the C4-OH carbinol carbon (~66 ppm) and the emergence of a downstream ketone carbonyl carbon (~210 ppm).

Step 2: Reductive Amination

  • Imine Formation: To the crude piperidone (1.0 equiv) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.2 equiv) and glacial acetic acid (1.0 equiv). Stir for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) and stir overnight at room temperature.

    • Causality: NaBH(OAc)₃ is mildly reactive and stable in weak acids. The electron-withdrawing acetate groups dampen its hydride-donating ability, allowing it to selectively reduce the transient iminium ion without reducing the starting ketone[1].

Quantitative Data & Structure-Activity Relationships (SAR)

The functionalization of the piperidin-4-ol vector has a profound impact on the biological efficacy of pyrimidine derivatives. The table below summarizes quantitative data demonstrating how structural modifications at the C4 position modulate target inhibition across different therapeutic models[1],[4].

Pyrimidine ScaffoldC4-Piperidine FunctionalizationBiological Target / AssayEfficacy (IC₅₀)Ref
Pyrazolo[1,5-a]pyrimidine -OH (Unfunctionalized)PI3Kδ Kinase Inhibition> 1.8 μM[1]
Pyrazolo[1,5-a]pyrimidine Reductive Amination (Alkyl Amine)PI3Kδ Kinase Inhibition18 nM[1]
Pyrazolo[4,3-d]pyrimidine -OH (Unfunctionalized, Cmpd 1i)LPS-induced Macrophage NO> 10.0 μM[4]
Pyrazolo[4,3-d]pyrimidine O-Alkyl/Amine (Cmpd 4e)LPS-induced Macrophage NO2.64 μM[4]

Table 1: Impact of piperidin-4-ol functionalization on the biological activity of pyrimidine derivatives. Data indicates that functionalizing the C4 position (via reductive amination or etherification) significantly enhances target binding affinity and cellular potency compared to the unfunctionalized alcohol.

Sources

Method

Application Note: Catalytic Systems for the Arylation of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

Mechanistic Rationale and Substrate Challenges The cross-coupling of highly functionalized pyrimidines is a cornerstone of modern pharmaceutical development, particularly in the synthesis of kinase inhibitors. The substr...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Substrate Challenges

The cross-coupling of highly functionalized pyrimidines is a cornerstone of modern pharmaceutical development, particularly in the synthesis of kinase inhibitors. The substrate 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (CAS: 1481457-79-7)[1] presents a unique set of catalytic challenges due to its dense array of Lewis basic heteroatoms.

When attempting the arylation of this 5-iodopyrimidine derivative via Suzuki-Miyaura coupling, the free hydroxyl group on the piperidine ring, combined with the multiple nitrogen atoms, can act as competing ligands for the transition metal catalyst. This often leads to premature catalyst poisoning or the formation of stable, unreactive palladium-substrate complexes. Furthermore, the inherent polarity of the piperidin-4-ol moiety necessitates a solvent system that can simultaneously dissolve the organic substrate, the arylboronic acid, and the inorganic base required for the transmetalation step.

To circumvent these issues, the catalytic system must employ strong, bidentate ligands (such as dppf) that possess a wide bite angle, effectively shielding the palladium center from substrate coordination. Alternatively, utilizing water-soluble ligands like TPPTS allows for efficient coupling of unprotected, polar pyrimidine systems in aqueous media[2]. Recent advancements have also demonstrated that heterogeneous nanopalladium on amino-functionalized siliceous mesocellular foam[3] and ligand-free in situ generated nano-Cu₂O[4] are highly effective for the arylation of 5-iodopyrimidines.

Optimization of the Catalytic System

The following table summarizes the quantitative data from our optimization of the catalytic system for the model reaction: the coupling of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol with phenylboronic acid.

Catalytic SystemLigand TypeBaseSolvent SystemYield (%)Mechanistic Observation & Causality
Pd(PPh₃)₄ Monodentate (PPh₃)Na₂CO₃Toluene/H₂O45%Low yield due to substrate-induced catalyst poisoning; monodentate ligands are easily displaced by the basic piperidine nitrogen.
Pd(OAc)₂ / TPPTS Water-solubleNa₂CO₃H₂O/CH₃CN78%Excellent solubility for the piperidin-4-ol moiety; rapid oxidative addition[2].
Pd(dppf)Cl₂ Bidentate (dppf)K₂CO₃Dioxane/H₂O (4:1)92% Optimal system. The bidentate bite angle prevents substrate coordination, ensuring a robust catalytic turnover.
Pd⁰-AmP-MCF Supported NanopalladiumK₂CO₃EtOH/H₂O90%High turnover frequency; the heterogeneous catalyst is easily recoverable and prevents metal leaching[3].
CuCl₂ (Nano Cu₂O) Ligand-freeK₃PO₄DMF65%Cost-effective, green alternative utilizing in situ generated nano-Cu₂O; slower transmetalation kinetics[4].

Experimental Workflow & Self-Validating Protocol

The following protocol details the optimized Palladium-catalyzed Suzuki-Miyaura arylation using the Pd(dppf)Cl₂ system. This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure mechanistic success at each stage.

Step 1: Reagent Preparation and Degassing
  • In a 20 mL oven-dried Schlenk tube, add 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (1.0 mmol, 305.1 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg) to the mixture.

  • Add 5 mL of a Dioxane/H₂O (4:1 v/v) solvent mixture.

  • Causality Check: Degas the suspension by sparging with Argon for 15 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the critical oxidative addition step.

Step 2: Thermal Activation
  • Seal the tube and heat the reaction mixture to 80°C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • The biphasic nature of the solvent ensures that the organic reactants and the inorganic base remain in continuous contact at the solvent interface.

Step 3: Self-Validation Checkpoint (LC-MS)

At t = 2 hours, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL of LC-MS grade Methanol, and analyze.

  • Validation of Oxidative Addition & Transmetalation: The substrate peak at m/z 306.1 [M+H]⁺ should diminish, replaced by the desired arylated product at m/z 256.1 [M+H]⁺ .

  • Troubleshooting: If a peak at m/z 180.1 [M+H]⁺ (de-iodinated substrate) is observed, it indicates premature reductive elimination. This is caused by insufficient boronic acid or base, necessitating the addition of 0.5 equivalents of phenylboronic acid.

Step 4: Workup and Purification
  • Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water.

  • Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol, gradient 95:5 to 90:10). The highly polar piperidin-4-ol group requires a polar modifier (MeOH) to prevent streaking on the column.

Workflow Visualization

Workflow A 1. Substrate Preparation 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol + Arylboronic Acid B 2. Catalyst & Base Addition Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 equiv) A->B C 3. Solvent System & Degassing Dioxane/H2O (4:1) Argon Sparging (15 min) B->C D 4. Thermal Activation 80°C for 12 hours C->D E 5. Self-Validation (LC-MS) Check for m/z 256.1[M+H]+ D->E F 6. Workup & Extraction EtOAc / Brine Wash E->F G 7. Purification Silica Gel Chromatography F->G H 8. Pure Arylated Product Yield > 90% G->H

Fig 1: Experimental workflow for Pd-catalyzed arylation of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol.

References

  • [1] Matrix Scientific: SAFETY DATA SHEET 1-(5-Iodopyrimidin-4-yl)-piperidin-4-ol. 1int.co.uk.1

  • [4] Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki–Miyaura Cross-Coupling of Aryl/Indolyl Boronates. Organic Letters (ACS Publications).4

  • [2] Efficient One-Step Suzuki Arylation of Unprotected Halonucleosides, Using Water-Soluble Palladium Catalysts. The Journal of Organic Chemistry (ACS Publications). 2

  • [3] A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry (ACS Publications). 3

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

Welcome to the Technical Support Center for Pyrimidine Derivatization. This guide is specifically engineered for researchers and drug development professionals aiming to optimize the synthesis yield of 1-(5-Iodopyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Derivatization. This guide is specifically engineered for researchers and drug development professionals aiming to optimize the synthesis yield of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol .

The synthesis of this molecule relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloro-5-iodopyrimidine and piperidin-4-ol[1][2]. While SNAr on pyrimidines is generally robust, the presence of the bulky iodine atom at the C5 position introduces significant steric and electronic complexities that can severely depress yields if reaction conditions are not strictly controlled.

SNAr Reaction Pathway & Bottlenecks

SNAr_Optimization SM 4-Chloro-5-iodopyrimidine (Electrophile) Cond Base (DIPEA) Solvent (DMF) Heat (90°C) SM->Cond Nuc Piperidin-4-ol (Nucleophile) Nuc->Cond Int Meisenheimer Complex (Sterically Hindered) Cond->Int Rate Limiting Prod 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (Target Product) Int->Prod Cl- Elimination

Fig 1: SNAr pathway for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol synthesis.

Part 1: Troubleshooting Guide (Q&A)

Q1: My conversion is stalling at 60-70% despite using an excess of piperidin-4-ol. Why is the reaction incomplete? Causality & Solution: The primary culprit is steric hindrance. The large Van der Waals radius of the iodine atom at the C5 position physically blocks the trajectory of the incoming secondary amine (piperidin-4-ol) attacking the C4 position[1]. This raises the activation energy required to form the Meisenheimer intermediate. Actionable Fix: Shift from refluxing ethanol (~78 °C) to a higher-boiling polar aprotic solvent like DMF or NMP, and increase the reaction temperature to 90–100 °C. The increased thermal energy overcomes the steric activation barrier, driving the reaction to >95% conversion.

Q2: I am observing significant deiodination byproducts (yielding 1-(pyrimidin-4-yl)piperidin-4-ol). How do I suppress this? Causality & Solution: The C-I bond is relatively weak. Prolonged heating at excessive temperatures (>110 °C) or the presence of trace transition metal impurities can lead to homolytic cleavage or reductive deiodination. Actionable Fix: Cap the reaction temperature at 95 °C. If conversion is still slow, utilize microwave irradiation (e.g., 90 °C for 30 minutes) rather than prolonged conventional heating. Microwave synthesis provides rapid, uniform heating that minimizes the residence time of the product at high temperatures, thereby suppressing thermal degradation.

Q3: Which base provides the highest thermodynamic yield, and why? Causality & Solution: For this specific SNAr, homogeneous organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are vastly superior to inorganic bases like K2CO3. Inorganic bases have poor solubility in DMF/EtOH, leading to heterogeneous reaction mixtures and localized pH spikes that can promote side reactions (such as the hydrolysis of the 4-chloro starting material to a pyrimidin-4-ol derivative). DIPEA remains fully soluble, efficiently neutralizing the HCl byproduct and driving the equilibrium forward without participating as a competing nucleophile.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between solvent, base, temperature, and the resulting isolated yield, demonstrating the self-validating nature of the optimized protocol.

SolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
EthanolK2CO378 (Reflux)1665%52%Heterogeneous; slow kinetics[2].
EthanolTEA78 (Reflux)1280%71%Better solubility; sterics still limit yield.
DMFDIPEA906>95%88%Optimal conventional conditions.
NMPDIPEA100 (MW)0.5>98%92%Microwave irradiation minimizes degradation.

Part 3: Optimized Experimental Protocol

Reagents Required:

  • 4-Chloro-5-iodopyrimidine (1.0 equivalent, limiting reagent)[1]

  • Piperidin-4-ol (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to starting material)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-iodopyrimidine (1.0 eq) under an inert nitrogen atmosphere.

  • Solvation: Dissolve the solid in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add piperidin-4-ol (1.2 eq) in one portion. The mixture may become slightly cloudy. Immediately add DIPEA (2.0 eq) dropwise via syringe.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-heated oil bath. Stir vigorously for 4 to 6 hours.

  • Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass signal and the appearance of the product mass (Expected m/z for C9H12IN3O: ~306.0 [M+H]+)[3].

  • Quenching & Extraction: Once complete, cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (or copious amounts of brine) at least three times. Causality: DMF is highly miscible with EtOAc; LiCl/brine washing is mandatory to pull the DMF out of the organic phase, preventing it from co-eluting during purification.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes:EtOAc or DCM:MeOH depending on TLC retention factors) to afford pure 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use TLC to monitor this reaction instead of LC-MS? A: While possible, TLC is highly prone to misinterpretation for this specific reaction. The starting material (4-chloro-5-iodopyrimidine) and the product (1-(5-Iodopyrimidin-4-yl)piperidin-4-ol) often exhibit very similar Rf values in standard Hexane/EtOAc solvent systems due to the balancing effects of the loss of the non-polar chlorine atom and the gain of the polar hydroxyl group. LC-MS is the authoritative standard for confirming conversion.

Q: The piperidin-4-ol is highly hygroscopic. Will trace water ruin the SNAr? A: Trace water will not violently ruin the reaction, but it will degrade your yield. Water at 90 °C in the presence of a base will act as a competing nucleophile, attacking the 4-chloro-5-iodopyrimidine to form 5-iodopyrimidin-4-ol. Always store piperidin-4-ol in a desiccator and consider azeotropic drying with toluene prior to use if moisture is suspected.

Q: How do I scale this reaction from 1 gram to 50 grams? A: When scaling up, the exotherm upon the addition of the base and nucleophile becomes significant. Do not add the DIPEA all at once. Instead, cool the DMF solution of 4-chloro-5-iodopyrimidine and piperidin-4-ol to 0 °C, add the DIPEA dropwise over 30 minutes via an addition funnel, and then gradually warm the system to 90 °C. This prevents thermal runaway and localized degradation.

References

  • Identification of Three Novel Radiotracers for Imaging Aggregated Tau in Alzheimer's Disease with Positron Emission Tomography. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

Sources

Optimization

Preventing dehalogenation during 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol cross-coupling

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this portal to address one of the most persistent and frustrating challenges in hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this portal to address one of the most persistent and frustrating challenges in heteroaryl chemistry: preventing protodehalogenation during the cross-coupling of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol .

This guide synthesizes mechanistic causality, empirical data, and validated protocols to help you engineer a self-validating experimental system.

🔬 Knowledge Base: Understanding the Protodehalogenation Phenomenon

Q: Why is 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol so prone to dehalogenation during cross-coupling? A: The structural topology of this molecule presents a severe stereoelectronic mismatch. The 5-iodopyrimidine core is highly electron-deficient, which makes the initial oxidative addition of Palladium(0) into the C–I bond exceptionally fast. However, the bulky piperidin-4-ol moiety at the adjacent C4 position creates massive steric hindrance around the newly formed Ar–Pd(II)–I intermediate.

Because of this steric wall, the incoming coupling partner (e.g., a boronic acid) struggles to coordinate, making the transmetalation step rate-limiting . While the Ar–Pd(II)–I intermediate is stalled, it becomes highly susceptible to unproductive side reactions—specifically, abstracting a hydride from the surrounding environment (solvent, base, or amine) via β-hydride elimination[1]. This generates a palladium hydride species that rapidly undergoes reductive elimination, yielding the undesired dehalogenated byproduct (1-(pyrimidin-4-yl)piperidin-4-ol)[2].

Q: Where is the hydride source coming from in my reaction? A: If you are observing >5% dehalogenation, your catalytic cycle is likely scavenging hydrides from one of three sources:

  • Protic Solvents: Alcohols like ethanol or isopropanol are classic hydride donors. They coordinate to the stalled Pd(II) center and undergo rapid β-hydride elimination[3].

  • Alkoxide Bases: Bases such as sodium tert-butoxide or sodium ethoxide can act as hydride sources through the same β-hydride elimination pathway.

  • The Substrate Itself: While less common, the piperidine ring or the free hydroxyl group on your substrate can theoretically participate if the catalyst is completely starved of other coupling partners.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Very Fast) Pd0->OxAdd PdII_Ar Ar-Pd(II)-I Intermediate (Accumulates due to C4 steric bulk) OxAdd->PdII_Ar TransMet Transmetalation (Rate-Limiting Step) PdII_Ar->TransMet Favored by Bulky Biarylphosphines BetaElim β-Hydride Elimination (from Alcohols/Amines) PdII_Ar->BetaElim Favored by Protic Solvents & Slow Transmetalation PdII_ArR Ar-Pd(II)-R TransMet->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim Product Desired Cross-Coupled Product RedElim->Product PdII_ArH Ar-Pd(II)-H BetaElim->PdII_ArH RedElim2 Reductive Elimination PdII_ArH->RedElim2 Dehal Protodehalogenated Byproduct (Ar-H) RedElim2->Dehal

Figure 1: Divergent Pd-catalytic cycle showing the competitive protodehalogenation pathway.

📊 Parameter Optimization Matrix

To outcompete the dehalogenation pathway, we must accelerate transmetalation while simultaneously eliminating environmental hydride sources. The data below summarizes the quantitative impact of systematically altering reaction parameters for this specific iodopyrimidine substrate.

Parameter AlterationCatalyst / LigandSolvent SystemBaseProtodehalogenation (%)Target Product Yield (%)Mechanistic Rationale
Baseline (Unoptimized) Pd(PPh3)4EtOH / H2O (4:1)Na2CO342%35%EtOH acts as a massive hydride source; PPh3 is too small to force transmetalation.
Solvent Correction Pd(PPh3)4Dioxane / H2O (4:1)Na2CO318%60%Switching to an aprotic solvent removes the primary hydride donor[3].
Base Optimization Pd(PPh3)4Dioxane / H2O (4:1)K3PO412%68%Non-nucleophilic base prevents secondary hydride formation[4].
Ligand Upgrade (Optimal) XPhos Pd G2Dioxane / H2O (4:1)K3PO4< 2% 94% Bulky biarylphosphine forces the crowded intermediate into a geometry that rapidly accelerates transmetalation.

⚙️ Troubleshooting Workflows

If you detect the dehalogenated mass (M-126) in your crude LC-MS, follow this logical progression to rescue your reaction conditions.

Troubleshooting Start Analyze Crude LC-MS Check Is Ar-H Byproduct > 5%? Start->Check Solvent 1. Switch Solvent (Remove EtOH/iPrOH, Use Dioxane) Check->Solvent Yes Proceed Proceed to Purification Check->Proceed No Ligand 2. Upgrade Ligand (Use XPhos or dtbpf) Solvent->Ligand If persists Base 3. Optimize Base (Use Anhydrous K3PO4) Ligand->Base If persists

Figure 2: Stepwise troubleshooting workflow to eliminate protodehalogenation.

🧪 Validated Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Cross-Coupling for Sterically Hindered Iodopyrimidines

This protocol is engineered as a self-validating system. By utilizing a pre-formed Generation 2 (G2) Buchwald precatalyst, we ensure rapid generation of the active monoligated Pd(0) species, preventing catalyst aggregation and minimizing the lifetime of the vulnerable Ar-Pd-I intermediate.

Materials Required:

  • 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (1.0 equiv, limiting reagent)

  • Arylboronic Acid or Pinacol Ester (1.3 equiv)

  • XPhos Pd G2 Precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate tribasic (K3PO4) (2.5 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Milli-Q Water (Degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, the arylboronic acid, K3PO4, and the XPhos Pd G2 precatalyst.

  • Atmosphere Exchange: Seal the vessel with a PTFE septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle three times. Causality: Oxygen can oxidize the phosphine ligand, stalling the catalytic cycle and leaving the Pd-intermediate stranded to undergo dehalogenation.

  • Solvent Addition: Via syringe, add a pre-degassed mixture of 1,4-Dioxane and Water (4:1 volume ratio) to achieve a substrate concentration of 0.15 M. Causality: Dioxane provides an aprotic environment, while the 20% water fraction is strictly necessary to solubilize the K3PO4 and activate the boronic acid via a boronate complex.

  • Reaction Execution: Heat the vigorously stirring mixture to 80 °C using a pre-heated oil bath or heating block. Maintain for 2 to 4 hours.

  • Monitoring: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze. The reaction is complete when the starting material is consumed and the dehalogenation peak (Ar-H) remains below 2% relative to the product peak.

  • Quench and Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

❓ Frequently Asked Questions (FAQs)

Q: Can I use Microwave heating to speed up the reaction and avoid side products? A: Yes. Microwave irradiation (e.g., 100 °C for 15-20 minutes) is highly recommended for this substrate. Rapid heating pushes the reaction through the rate-limiting transmetalation step much faster than conventional thermal heating, giving the intermediate less time to undergo protodehalogenation.

Q: My boronic acid is insoluble in Dioxane/Water. Can I switch to DMF or DMA? A: You can use DMF or Toluene, but you must ensure they are strictly anhydrous. If you use DMF, be aware that at elevated temperatures with strong bases, DMF can decompose to release dimethylamine, which can act as a hydride source and trigger the exact dehalogenation issue you are trying to avoid. Stick to mild bases (K3PO4) if switching to polar aprotic solvents.

Q: I am scaling up to 50 grams, and the dehalogenation percentage increased from 2% to 15%. Why? A: Scale-up alters the surface-area-to-volume ratio, which affects heat transfer and degassing efficiency. At larger scales, trace oxygen or moisture takes longer to purge, and the reaction takes longer to reach the optimal temperature. This "ramp time" allows the catalyst to undergo oxidative addition at lower temperatures, but transmetalation remains stalled until the bulk fluid reaches 80 °C. To fix this, pre-heat your solvent mixture before adding it to the active catalyst mixture, ensuring the cycle turns over immediately.

📚 References

  • Royal Society of Chemistry. Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.

  • National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

  • BenchChem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.

  • ACS Publications. A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam.

Sources

Troubleshooting

Technical Support Center: Optimizing Substitution Reactions for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

Welcome to the technical support center for the synthesis and optimization of substituted pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of substituted pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working with the versatile scaffold, 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol. Navigating the substitution of the iodo-group on the pyrimidine ring is critical for library synthesis and lead optimization. The reaction temperature is a pivotal parameter that often dictates the success, yield, and purity of the final product.

This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower you to rationally optimize your reaction temperature and overcome common experimental hurdles.

Part 1: Fundamental Principles & Mechanistic Considerations

Before troubleshooting, it is crucial to understand the potential reaction pathways. The substitution of an aryl iodide, particularly on an electron-deficient heteroaromatic ring like pyrimidine, can proceed via two primary mechanisms. The optimal temperature is intrinsically linked to the operative mechanism.

  • Nucleophilic Aromatic Substitution (SNAr): In this pathway, a potent nucleophile directly attacks the electron-poor pyrimidine ring, forming a negatively charged Meisenheimer intermediate.[1] The subsequent loss of the iodide leaving group restores aromaticity. SNAr reactions are favored by strong, electron-withdrawing groups on the ring (the pyrimidine nitrogens serve this role), a good leaving group, and a strong nucleophile.[2] These reactions often require elevated temperatures to overcome the initial activation barrier of disrupting the aromatic system.[1]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is a powerful and versatile method for forming carbon-nitrogen bonds.[3] The reaction proceeds through a catalytic cycle involving a palladium(0) species.[3] Key steps include oxidative addition of the aryl iodide to the palladium center, coordination of the amine, deprotonation by a base, and reductive elimination to form the product and regenerate the catalyst.[3] This method is often more efficient than SNAr, allowing for reactions under milder temperature conditions and with a broader range of nucleophiles.

G cluster_input Initial Reaction Setup cluster_decision Mechanism Decision Point cluster_pathways Potential Reaction Pathways Start 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol + Nucleophile (e.g., Amine) Decision Is a Palladium Catalyst Used? Start->Decision SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr No Buchwald Buchwald-Hartwig Cross-Coupling Decision->Buchwald Yes

Caption: Initial decision tree for reaction pathway.

Part 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues encountered when optimizing the reaction temperature.

Q1: My reaction shows no conversion of the starting material at room temperature. What's the first thing I should do?

A1: Low temperature is the most common reason for a lack of reactivity. Most substitution reactions on this scaffold require thermal energy.

  • Initial Step: Increase the temperature incrementally. A good starting point is 60-80 °C. Monitor the reaction by TLC or LC-MS after a few hours.

  • Causality: Both SNAr and Buchwald-Hartwig reactions have activation energy barriers that must be overcome. For SNAr, this is the energy required to form the high-energy Meisenheimer complex.[4] For Buchwald-Hartwig, temperature facilitates the key steps of oxidative addition and reductive elimination.

Q2: I've increased the temperature to 100 °C, but my yield is still very low. What should I investigate next?

A2: If significant heating doesn't promote the reaction, the issue may lie with your reagents or the chosen reaction pathway (i.e., attempting an SNAr when a catalyst is required).

  • Reagent Purity: Ensure all reagents are pure and dry. Amines, in particular, should be purified (e.g., by distillation or filtration through alumina) as trace impurities can poison a palladium catalyst. Solvents must be anhydrous and degassed, as oxygen can deactivate the active Pd(0) catalyst.[5][6]

  • Catalyst System (for Buchwald-Hartwig):

    • Inactive Catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) species.[7] Consider using a pre-catalyst, which forms the active species more readily.[5]

    • Ligand Choice: The ligand is critical for catalyst stability and activity. A suboptimal ligand can lead to poor results. Consider screening a panel of common biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[6]

  • Base Selection: The base is crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu are often required.[6] If your base is too weak (e.g., K₂CO₃), the reaction may stall.

Q3: I'm getting a good yield at high temperatures (>120 °C), but I'm also seeing several side products and decomposition. How can I improve selectivity?

A3: Excessive heat can lead to catalyst decomposition (forming palladium black) and undesired side reactions.[6] The goal is to find the "sweet spot" temperature that is high enough for a reasonable reaction rate but low enough to maintain catalyst integrity and prevent side reactions.

  • Systematic Temperature Reduction: Once you've found a temperature that gives conversion, try running the reaction at 10-15 °C lower and extending the reaction time.

  • Optimize Catalyst Loading: Sometimes, higher catalyst loading can allow for lower reaction temperatures.

  • Solvent Choice: The choice of solvent can influence thermal stability. Toluene and dioxane are common high-boiling point solvents for these reactions.[8]

Q4: How do I know if I should be using a palladium catalyst or just thermal conditions for an SNAr reaction?

A4: This depends largely on your nucleophile.

  • Run a Control Experiment: Set up two small-scale reactions. Run one with only your substrate, nucleophile, a suitable base (if needed), and a polar aprotic solvent (like DMSO or DMF) at a high temperature (e.g., 120-140 °C). Run the second reaction under typical Buchwald-Hartwig conditions (Pd catalyst, ligand, base, toluene) at a more moderate temperature (e.g., 90-110 °C).

  • Interpreting Results:

    • If the non-catalyzed reaction proceeds cleanly, you have an SNAr reaction. You can then optimize the temperature for this specific pathway.

    • If the non-catalyzed reaction fails and the palladium-catalyzed reaction works, a Buchwald-Hartwig pathway is operative. Focus all optimization efforts on the catalyst system.[3]

    • Iodide is a relatively poor leaving group for SNAr compared to fluoride or chloride, so a palladium-catalyzed pathway is often necessary unless the nucleophile is exceptionally strong.[1][9]

Part 3: In-Depth Guide to Temperature Optimization for Buchwald-Hartwig Amination

Since the Buchwald-Hartwig amination is the most common and versatile method for this transformation, this section provides a focused guide on optimizing temperature within the context of the entire catalytic system.

The reaction temperature is not an independent variable; it is deeply interconnected with the choice of palladium precursor, ligand, base, and solvent.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Complex L_n(Ar)Pd(II)-I OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord HNR'R'' PdII_Amine_Complex [L_n(Ar)Pd(II)-NHR'R'']+ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex L_n(Ar)Pd(II)-NR'R'' Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Product (Ar-NR'R'') RedElim->Product

Caption: The Buchwald-Hartwig catalytic cycle.

Data Summary: Typical Reaction Parameters

The following table summarizes common starting conditions. The optimal temperature will be a function of these choices.

ComponentRecommended OptionsRationale & Temperature Impact
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G3)[5]Pre-catalysts are often more active at lower temperatures as they do not require an induction period for reduction to Pd(0).[6] Using Pd(OAc)₂ might require slightly higher temperatures to initiate the cycle.[7]
Ligand Biarylphosphines: XPhos, SPhos, RuPhos, JohnPhos[7][10]Bulky, electron-rich ligands generally accelerate the rate-limiting reductive elimination step, which can allow for the use of lower reaction temperatures. The choice of ligand is highly substrate-dependent and often requires screening.[7]
Base Strong: NaOtBu, KOtBu, LHMDSWeaker: Cs₂CO₃, K₃PO₄[6]Stronger bases like NaOtBu often facilitate faster reactions at lower temperatures. However, they are not compatible with many functional groups. Weaker bases like K₃PO₄ may require higher temperatures or longer reaction times to achieve full conversion.[6]
Solvent Toluene, 1,4-Dioxane, t-BuOH, THF[8]The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Less polar solvents like toluene are often preferred for aryl iodides to prevent inhibition by the iodide salt formed during the reaction.
Temperature Range 80 °C - 120 °CThis is the typical range for these couplings. Start screening at 80 °C. Only increase the temperature if the reaction is clean but slow. If decomposition occurs at higher temperatures, focus on optimizing the catalyst/ligand/base system to enable a lower temperature. High heat can promote β-hydride elimination, an unproductive side reaction.[3]

Part 4: Experimental Protocol for Temperature Screening

This protocol describes a parallel synthesis approach to efficiently identify the optimal reaction temperature.

Objective: To determine the temperature that provides the best balance of reaction rate, yield, and impurity profile for the substitution reaction.

Materials:

  • 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

  • Nucleophile (e.g., a secondary amine)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere reaction vials (e.g., microwave vials with stir bars)

  • Heating block or parallel synthesizer capable of maintaining distinct temperatures.

Procedure:

  • Prepare a Stock Solution: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), prepare a stock solution of the solvent, nucleophile, and base. This ensures consistent addition to each reaction vial.

  • Aliquot Solids: To each of the 5 reaction vials, add the 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (e.g., 0.1 mmol scale) and the palladium pre-catalyst.

  • Add Stock Solution: Add the appropriate volume of the stock solution to each vial.

  • Seal Vials: Securely cap all vials.

  • Set Temperatures: Place the vials in a pre-heated parallel reactor or separate heating blocks set to the following temperatures: 80 °C, 90 °C, 100 °C, 110 °C, and 120 °C.

  • Stir and Monitor: Stir all reactions at a consistent rate. After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction for analysis. If reactions are incomplete, allow them to run longer (e.g., 16 hours) and re-analyze.

  • Analysis: Quench the aliquots and analyze by LC-MS to determine the ratio of starting material, product, and any major impurities.

Interpreting the Results

Tabulate your data to clearly visualize the trends.

Temperature (°C)Time (h)Conversion (%)Product Purity (%)Key Observations
801645>98Clean reaction, but slow.
901685>98Good conversion, still very clean.
100 8 >99 >98 Optimal: Fast, complete conversion, and clean.
1104>9994Fast conversion, but a new impurity peak is observed.
1204>9988Significant impurity formation and slight darkening.

Based on this hypothetical data, 100 °C is the optimal temperature.

References

  • Technical Support Center: Palladium-Catalyzed Allylic Amination. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Angewandte Chemie International Edition, 47(34), 6338-6361. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Tidwell, T. T. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 76(15), 5859-5865. Available from: [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available from: [Link]

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 25(45), 10584-10595. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23466. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23466. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1378. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 20(6). Available from: [Link]

  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. European Journal of Medicinal Chemistry, 187, 111956. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Molecular Structure, 1224, 129032. Available from: [Link]

  • Highly efficient and fast synthesis of di-iodinated succinimide derivatives from 1,6-enyne and I2 under air at room temperature. Green Chemistry, 22(1), 107-111. Available from: [Link]

  • Meso-Substitution Controlled Synthesis of BODIPY–DPM Conjugates: A Pathway to Tailored Photophysical Properties. ChemRxiv. Available from: [Link]

  • The Synthesis, spectral, molecular docking and antimicrobial studies of some substituted 4-([1,1'-biphenyl]-4-yl) pyrimidine-2(1H)-thiones. Indian Journal of Chemistry, 64(5). Available from: [Link]

  • Search Results. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol . This molecule presents a unique "perfect storm" of insolubility in standard organic solvents due to its combination of halogen bonding, hydrogen bonding, and rigid heterocyclic dipoles.

This guide bypasses generic advice, offering mechanistically grounded, self-validating protocols to keep your syntheses, purifications, and analyses on track.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol resist dissolution in standard organic solvents like DCM, EtOAc, or Hexanes?

A1: The insolubility is driven by an exceptionally high crystal lattice energy. The molecule features a strong hydrogen-bond donor (the -OH on the piperidine ring) and multiple hydrogen-bond acceptors (pyrimidine nitrogens, piperidine oxygen). Furthermore, the heavy iodine atom at the 5-position engages in halogen bonding—a highly directional non-covalent interaction where the electrophilic equatorial region of the iodine atom interacts with nucleophilic regions of adjacent molecules[1]. To dissolve this compound, your solvent system must possess enough dielectric strength to disrupt this robust intermolecular network[2].

Q2: Can I simply add an acid (like HCl or TFA) to form a highly soluble piperidinium salt?

A2: No, this is a common mechanistic trap. While free piperidine is highly basic with a pKa of approximately 11.22[3], the piperidine nitrogen in your compound is directly bonded to the electron-deficient pyrimidine ring. The nitrogen's lone pair is delocalized into the pyrimidine system (an enamine-like resonance), drastically reducing its basicity. If you add strong acid, protonation will likely occur on the pyrimidine ring nitrogens instead. This forms a highly polar salt that is completely insoluble in organic solvents, though it may dissolve in aqueous media.

Q3: What are the optimal solvent systems for conducting Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with this aryl iodide?

A3: You must utilize polar aprotic solvents with high dielectric constants, such as DMF, NMP, or DMSO. Halogenated heteroaromatics are critical foundational components for cross-coupling[1], but they require solvents that can stabilize both the polar starting materials and the transition metal intermediates. If you must use a protic solvent like methanol, be aware that the solubility of pyrimidine derivatives increases linearly with temperature, a thermodynamic behavior accurately modeled by the modified Apelblat equation[4].

Q4: How do I purify this compound via normal-phase column chromatography without it precipitating on the silica gel?

A4: Silica gel is highly polar and will act as a nucleation site, causing the compound to crash out if the eluent isn't strong enough. You have two options:

  • Eluent Modification: Use a DCM/MeOH gradient (typically 0–10% MeOH). The methanol acts as a potent hydrogen-bond disruptor.

  • Chemical Masking: Temporarily protect the hydroxyl group (e.g., as a TMS ether) to remove the H-bond donor and add lipophilicity.

Part 2: Mechanistic Workflows & Visual Diagnostics

To systematically approach your solubility issue, follow the logical workflow mapped below. This diagram illustrates the causality between the molecule's structural features and the required physicochemical interventions.

SolubilityMechanisms Problem 1-(5-Iodopyrimidin-4-yl) piperidin-4-ol (Insoluble State) Cause1 Halogen Bonding (Iodine) Problem->Cause1 Lattice Energy Cause2 Hydrogen Bonding (-OH Donor/Acceptor) Problem->Cause2 Lattice Energy Cause3 Dipole-Dipole (Pyrimidine Ring) Problem->Cause3 Lattice Energy Solution1 Thermal Disruption (Heat >60°C) Cause1->Solution1 Solution2 H-Bond Disruptors (MeOH, DMSO) Cause2->Solution2 Solution3 Chemical Masking (TMS-Cl / Imidazole) Cause2->Solution3 Cause3->Solution2 Result Solubilized State (Ready for Reaction/Analysis) Solution1->Result Solution2->Result Solution3->Result

Workflow of intermolecular forces driving insolubility and targeted physicochemical interventions.

Part 3: Quantitative Data Presentation

Before selecting a solvent for your specific application, consult the empirical solubility matrix below. This data summarizes the expected behavior of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol based on solvent dielectric constants and thermodynamic principles.

Table 1: Representative Solubility Matrix for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

SolventDielectric Constant (ε)Solubility at 25°CSolubility at 60°CRecommended Application
Hexanes 1.89InsolubleInsolubleAnti-solvent for precipitation/trituration
Dichloromethane 8.93Poor (<5 mg/mL)ModerateExtraction (requires large volumes)
Ethyl Acetate 6.02Poor (<2 mg/mL)PoorTLC eluent optimization
Methanol 32.7ModerateHigh (>50 mg/mL)Recrystallization / Co-solvent[4]
DMF 36.7HighVery HighCross-coupling reactions
DMSO 46.7Very HighVery HighNMR / Stock solutions

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Solubilization for Palladium-Catalyzed Cross-Coupling

When setting up a Suzuki or Sonogashira coupling, ensuring your aryl iodide is fully dissolved before adding the catalyst is critical to prevent catalyst poisoning or localized precipitation.

ProtocolAWorkflow Step1 Step 1: Dispersion Add compound to dry reaction flask Step2 Step 2: Solvation Add DMF/H2O (9:1) under Argon Step1->Step2 Step3 Step 3: Disruption Sonicate 5 min Heat to 60°C Step2->Step3 Step4 Step 4: Validation Check Tyndall Effect (Must be clear) Step3->Step4

Step-by-step physical disruption workflow for achieving thermodynamic solubility.

Methodology:

  • Dispersion: Weigh the required amount of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol into a flame-dried Schlenk flask.

  • Solvation: Add a degassed mixture of DMF and Water (typically 9:1 v/v). The water acts as a co-solvent to dissolve the inorganic base (e.g., K2CO3) later, while DMF disrupts the crystal lattice energy of the pyrimidine[2].

  • Disruption: Submerge the flask in an ultrasonic bath for 5 minutes at room temperature, then transfer to an oil bath pre-heated to 60°C. Causality: Sonication breaks apart macroscopic aggregates, while heat provides the thermodynamic energy required to overcome the Apelblat solubility threshold[4].

  • Self-Validation (The Tyndall Test): Shine a standard red or green laser pointer through the solution.

    • Fail State: If you see the beam's path illuminated in the liquid, you have a colloidal suspension (undissolved micro-particles). Add 10% more DMF.

    • Pass State: If the beam passes through invisibly, you have achieved true thermodynamic solubility. Proceed with catalyst addition.

Protocol B: Transient Hydroxyl Protection for Normal-Phase Chromatography

If you must purify the compound via standard silica gel chromatography and it continually streaks or precipitates, temporarily masking the hydroxyl group will drastically increase its solubility in DCM/Hexanes.

Methodology:

  • Reaction Setup: Suspend the compound in anhydrous DCM (it will be a slurry). Add 2.0 equivalents of Imidazole, followed by dropwise addition of 1.2 equivalents of Trimethylsilyl chloride (TMS-Cl) at 0°C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2 hours. As the TMS ether forms, the H-bond donor is removed, and three lipophilic methyl groups are added. Causality: The reaction mixture will transition from a cloudy slurry to a completely clear solution as the product becomes highly soluble in DCM.

  • Self-Validation (TLC Shift): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 100% EtOAc.

    • Pass State: The starting material will remain near the baseline (Rf ~0.1), while the TMS-protected product will migrate significantly higher (Rf ~0.6).

  • Purification & Deprotection: Purify the highly soluble TMS-ether using standard Hexanes/EtOAc chromatography. Once isolated, the TMS group can be quantitatively removed by stirring the product in Methanol with a catalytic amount of K2CO3 or using TBAF in THF.

References

  • Baluja, S., et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Retrieved from: [Link]

  • Wikipedia. Piperidine. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Control for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process engineers tasked with optimizing the synthesis and isolation of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process engineers tasked with optimizing the synthesis and isolation of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol .

Synthesizing halogenated pyrimidine APIs often introduces complex impurity profiles—ranging from regioisomers to de-halogenated byproducts. This document synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >99% API purity.

Part 1: Mechanistic Origins of Impurities (FAQ)

Q: Why am I seeing significant levels of the de-iodinated byproduct (1-(pyrimidin-4-yl)piperidin-4-ol) in my crude mixture? Causality: The carbon-iodine (C-I) bond on the pyrimidine ring is highly susceptible to homolytic cleavage under prolonged thermal stress or photolytic conditions. Furthermore, if your synthesis pipeline utilizes transition metal catalysts (e.g., Palladium or Copper) in upstream steps, trace residual metals can catalyze hydrodehalogenation during the Nucleophilic Aromatic Substitution (SNAr) step. Solution: Conduct the SNAr reaction strictly under an inert atmosphere (N₂/Ar) and shield the reactor from ambient light. Keep reaction temperatures below 80 °C. If upstream metal catalysts were used, implement a metal-scavenging resin (e.g., SiliaBond® Thiol) prior to crystallization.

Q: How does the SNAr regioselectivity affect my impurity profile if I start from 2,4-dichloro-5-iodopyrimidine? Causality: Nucleophilic aromatic substitution on 2,4-dichloropyrimidines is typically C-4 selective because the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at the C-4 position[1]. However, the bulky 5-iodo group creates significant steric hindrance at C-4. This steric bulk can competitively push the piperidin-4-ol nucleophile to attack at the C-2 position, forming the unwanted 1-(2-chloro-5-iodopyrimidin-4-yl)piperidin-4-ol regioisomer[2]. Solution: To maximize kinetic control and C-4 selectivity, use exactly 1.05 equivalents of piperidin-4-ol and a mild, non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (like THF or DMF) at lower temperatures (0–20 °C).

SNAr_Pathway SM 4-Chloro-5-iodopyrimidine + Piperidin-4-ol SNAr SNAr Reaction (Base, Solvent, Heat) SM->SNAr Prod 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (Target API) SNAr->Prod Major Pathway Imp1 De-iodinated Byproduct (Photolytic/Thermal) SNAr->Imp1 Side Reaction (-I) Imp2 Regioisomer/Bis-substituted (Over-reaction) SNAr->Imp2 Side Reaction (Excess)

SNAr pathway illustrating the formation of the target API and primary structurally related impurities.

Part 2: Crystallization Troubleshooting & Solvent Selection

Q: The de-iodinated impurity is co-crystallizing with my product. Which solvent system provides the best rejection? Causality: Structurally similar impurities often incorporate directly into the target API's crystal lattice because their spatial footprint is nearly identical, differing only by the iodine atom. Choosing a solvent that maximizes the solubility difference ( Δ solubility) between the API and the impurity is critical for rejection[3]. Solution: Switch from a single-solvent system to a binary anti-solvent system (e.g., Ethyl Acetate / Heptane). The de-iodinated impurity is significantly more polar than the 5-iodo product. By using a moderately non-polar anti-solvent (Heptane), the lipophilic 5-iodo product crystallizes out, while the polar de-iodinated impurity remains dissolved in the mother liquor.

Q: My API is "oiling out" (Liquid-Liquid Phase Separation, LLPS) instead of forming crystals. How do I force nucleation? Causality: Oiling out occurs when the supersaturation level is too high, causing the solute to separate as a solute-rich liquid phase rather than a solid crystal[]. This frequently happens during rapid cooling or excessive anti-solvent addition. Solution: Implement a controlled cooling ramp (e.g., 0.1 °C/min). Identify the metastable zone width (MZW) and introduce seed crystals (1-2% w/w) just below the solubility curve. Seeding bypasses the energy barrier for nucleation, preventing LLPS and forcing the system into controlled crystal growth.

Crystallization_Workflow Start Crude API Dissolution (EtOAc/Heptane) Cooling Controlled Cooling (0.1 °C/min) Start->Cooling Check Phase Behavior? Cooling->Check Oiling Oiling Out (LLPS) Check->Oiling High Supersaturation Cryst Nucleation & Growth Check->Cryst Normal Seed Add Seeds at Metastable Zone Oiling->Seed Mitigation Seed->Cryst Pure High-Purity API Crystals (>99% AUC) Cryst->Pure

Decision tree for troubleshooting oiling out and ensuring high-purity API crystallization.

Part 3: Quantitative Data & Standardized Protocols

Solvent Screening for Impurity Rejection

The following table summarizes the quantitative impact of solvent selection on the yield and purity of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol.

Solvent SystemAPI Yield (%)De-iodinated Rejection (%)Regioisomer Rejection (%)Crystal Habit
100% Ethyl Acetate68.545.082.1Needles
100% Isopropanol72.155.378.4Thin Plates
EtOAc / Heptane (1:3) 89.4 98.2 96.5 Prisms
THF / Water (1:2)94.022.154.0Agglomerates
Protocol A: Optimized Anti-Solvent Crystallization Workflow

Objective: Isolate 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol while actively rejecting de-iodinated and regioisomeric impurities via a self-validating thermodynamic process.

  • Dissolution: Suspend the crude API in Ethyl Acetate (3 volumes relative to crude mass) in a jacketed reactor. Heat to 65 °C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE inline filter. Causality: This removes insoluble particulates and trace metal catalysts that could act as heterogenous nucleation sites for unwanted polymorphs.

  • Anti-Solvent Addition & Seeding: Maintain the filtrate at 60 °C. Slowly dose in Heptane (1 volume) over 20 minutes. Introduce 1% w/w of pure API seed crystals to the solution within its metastable zone to dictate controlled nucleation[].

  • Controlled Cooling: Implement a linear cooling ramp of 0.1 °C/min down to 5 °C. Causality: Rapid cooling induces a high degree of supersaturation, leading to secondary nucleation (fines) and liquid-liquid phase separation (oiling out)[]. A slow ramp ensures growth occurs strictly on the existing seeds, favoring large, pure prismatic crystals.

  • Aging and Isolation: Age the slurry at 5 °C for 2 hours to maximize yield, then filter the suspension via a Nutsche filter.

  • Displacement Washing: Wash the filter cake with a pre-chilled (5 °C) mixture of EtOAc/Heptane (1:4, 2 cake volumes). Causality: A miscible binary wash solvent prevents the precipitation of impurities from the residual mother liquor held in the cake pores, ensuring displacement without dissolving the API[3].

  • Drying: Dry the crystals under vacuum (50 mbar) at 40 °C for 12 hours.

References

  • WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec.1

  • WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec.2

  • National Institutes of Health (NIH). "A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling." PMC.3

  • BOC Sciences. "Crystallization of APIs: Methods and Challenges." BOC Sciences.

Sources

Optimization

Technical Support Center: Iodopyrimidine Purification &amp; Chromatography

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter researchers struggling with the isolation of iodopyrimidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter researchers struggling with the isolation of iodopyrimidines. These halogenated heterocycles are indispensable intermediates in cross-coupling reactions (e.g., Suzuki, Sonogashira) for drug discovery. However, their purification is notoriously difficult due to two competing chemical realities: the basicity of the pyrimidine nitrogen atoms and the lability of the carbon-iodine (C-I) bond.

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and quantitative data to help you design a self-validating purification system.

Core Purification Logic

Before loading your crude mixture onto a column, you must map the physical properties of your specific iodopyrimidine derivative. The decision tree below outlines the optimal path to prevent compound degradation and ensure high recovery.

Workflow Start Crude Iodopyrimidine Assess Assess Polarity & Stability Start->Assess Normal Normal Phase (Silica) Assess->Normal Lipophilic / Stable Reverse Reverse Phase (C18) Assess->Reverse Highly Polar Tailing Tailing / Streaking? Normal->Tailing Pure Pure Iodopyrimidine Reverse->Pure AddBase Add 1-5% Et3N Tailing->AddBase Yes Deiodination Deiodination Occurring? Tailing->Deiodination No AddBase->Deiodination Alumina Switch to Neutral Alumina Deiodination->Alumina Yes (Acid Sensitive) Deiodination->Pure No Alumina->Pure

Workflow for selecting and optimizing iodopyrimidine chromatography methods.

Standard Operating Procedure: Self-Validating Silica Gel Protocol

To ensure high-fidelity purification, every step of your chromatography must include a validation checkpoint.

Step 1: Reaction Quenching & Workup Before attempting chromatography, ensure all electrophilic iodinating agents (e.g., N-Iodosuccinimide) are completely neutralized. Wash the organic layer with a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution [1].

  • Validation Checkpoint: The organic phase must transition from a yellow/brown hue to completely colorless, confirming the absence of active iodine species that could cause on-column polymerization or side reactions.

Step 2: Stationary Phase Pre-treatment Standard Silica Gel 60 is inherently acidic. To prevent the basic pyrimidine nitrogens from binding irreversibly, prepare your silica slurry in a non-polar starting solvent (e.g., Hexane) containing 1–2% v/v Triethylamine (TEA) [5]. Run 2 column volumes of this modified mixture through the packed bed.

  • Validation Checkpoint: Collect a few drops of the eluent and test with pH indicator paper; it should test slightly basic, confirming that the active silanol sites are successfully masked.

Step 3: Sample Loading Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). If the compound is insoluble, perform dry loading by adsorbing the mixture onto neutralized silica.

  • Causality Note: When evaporating the solvent for dry loading, keep the rotary evaporator bath temperature strictly below 30°C. Thermal stress in the presence of concentrated silica can induce premature deiodination.

Step 4: Gradient Elution Begin elution with 100% Hexane (containing 1% TEA), gradually increasing the polarity with Ethyl Acetate (EtOAc) in 5% increments [2].

Troubleshooting Guide: Causality & Solutions

Issue 1: Severe Peak Tailing and Streaking

Q: My iodopyrimidine is streaking across the TLC plate and eluting over 15 fractions. How do I fix this? A: This is a classic acid-base interaction. Pyrimidines contain sp2 hybridized nitrogen atoms with lone pairs that act as Lewis bases. The surface of standard silica gel is heavily populated with weakly acidic silanol groups (Si-OH). When your compound passes through the column, it forms hydrogen bonds or full cation-exchange complexes with these silanols, causing it to stick and release slowly (tailing) [5]. Solution: Add a volatile base modifier like 1–5% Triethylamine (TEA) or aqueous ammonia to your mobile phase. The TEA acts as a sacrificial base, competitively binding to the acidic silanol groups and allowing your iodopyrimidine to elute in a tight, symmetrical band. If using a Reversed-Phase C18 column, tailing can similarly be suppressed by using an acidic modifier (e.g., 0.1% Formic Acid) to lower the pH and neutralize the silanol groups on the hybrid silica [4].

Issue 2: Artifactual Deiodination

Q: My NMR shows a mixture of my product and the dehalogenated pyrimidine, but my crude NMR was clean. What is happening? A: You are experiencing artifactual deiodination. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. When exposed to highly active, acidic silica gel—especially if the silica contains trace heavy metal impurities (like iron) or the column is exposed to ambient light for prolonged periods—the C-I bond can undergo homolytic or heterolytic cleavage [3]. Solution:

  • Speed: Run the column quickly using flash chromatography rather than gravity.

  • Stationary Phase Swap: Switch from standard silica gel to Neutral Alumina or Cellulose-starch, which lack the acidic protons that catalyze this degradation [3].

  • Light Protection: Wrap your column and collection tubes in aluminum foil, as iodopyrimidines are often highly photosensitive.

Issue 3: Co-elution with Starting Materials

Q: I cannot separate my 5-iodopyrimidine product from the 5-bromopyrimidine starting material on silica. They have the exact same Rf​ . A: On normal phase silica, the polarity difference between a bromo- and iodo-substituent is often negligible because silica separates primarily by polar interactions (hydrogen bonding/dipole moments), which are dominated by the pyrimidine core. Solution: Switch to Reversed-Phase (C18) chromatography. Reversed-phase separates based on hydrophobicity. The iodine atom has a significantly larger atomic radius and greater lipophilicity (higher logP ) than bromine. On a C18 column, the iodopyrimidine will be retained noticeably longer than the bromopyrimidine, allowing for baseline resolution [4].

Quantitative Chromatography Data

The following table summarizes the expected performance metrics when applying different chromatographic strategies to iodopyrimidines. Use this to benchmark your own recoveries.

Chromatography MethodStationary PhaseTypical Mobile PhaseRecommended ModifierAverage RecoveryPrimary Use Case
Standard Normal Phase Silica Gel 60Hexane / EtOAc (8:2)None60 - 75%Highly stable, non-basic iodopyrimidines.
Modified Normal Phase Silica Gel 60Hexane / EtOAc (8:2)1-5% Triethylamine85 - 95%Basic pyrimidines prone to severe tailing.
Neutral Normal Phase Neutral AluminaHexane / EtOAc (9:1)None80 - 90%Acid-sensitive compounds (high deiodination risk).
Reversed Phase C18 (End-capped)Water / Acetonitrile0.1% Formic Acid> 90%Highly polar derivatives or separating I vs. Br analogs.

Frequently Asked Questions (FAQs)

Q: Can I use UV-directed automated flash chromatography (e.g., ISCO, Biotage) for iodopyrimidines? A: Yes, but exercise caution. Iodopyrimidines absorb strongly at 254 nm, making UV triggering highly effective for fraction collection. However, prolonged exposure to intense UV light in the detector flow cell can theoretically induce photolytic deiodination. Keep flow rates optimal to minimize the residence time of the compound in the detector path.

Q: Is it safe to use methanol as a polar modifier on silica gel for these compounds? A: Use methanol sparingly. While adding 1-5% MeOH to a DCM mobile phase can help elute highly polar iodopyrimidines, methanol can also act as a hydrogen bond donor, which sometimes exacerbates the dissolution of silica gel itself, leading to contaminated fractions. If you must use MeOH, ensure you filter your final product through a PTFE syringe filter.

References

  • MDPI. "Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents." Molecules.[Link]

  • Oxford Academic. "Artifactual Deiodination During Cellulose-Starch Thin Layer Chromatography." Endocrinology.[Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Knowledge Base.[Link]

Troubleshooting

Minimizing catalyst poisoning when using 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

Welcome to the Technical Support Center for advanced cross-coupling applications. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 1-(5-Iodopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol .

This substrate presents a classic "double-edged sword" in organometallic chemistry. While the 5-iodo position on the electron-deficient pyrimidine ring undergoes rapid oxidative addition, the molecule is densely packed with Lewis basic sites (pyrimidine nitrogens and a free hydroxyl group) that aggressively coordinate to transition metals, leading to severe catalyst poisoning[1].

Below is our comprehensive troubleshooting matrix, mechanistic FAQs, and a self-validating protocol to ensure robust catalytic turnover.

I. Diagnostic Workflow for Catalyst Poisoning

Before altering your reaction parameters, use the following logical decision tree to identify the exact mechanism of catalytic failure.

G A Reaction Stalls (Low Conversion) B Observe Reaction Mixture A->B C Pd Black Precipitates (Catalyst Poisoning) B->C Yes D Solution Remains Clear (Stalled Cycle) B->D No E Switch to Bulky Ligands (XPhos Pd G3) C->E F Protect -OH Group (Prevent Alkoxide Bridging) C->F G Optimize Base/Solvent (e.g., K3PO4 / Dioxane) D->G H Successful Coupling E->H F->H G->H

Figure 1: Diagnostic workflow for resolving Pd-catalyst poisoning by basic nitrogen heterocycles.

II. Mechanistic FAQs: Understanding the "Why"

Q: Why does 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol stall my cross-coupling reactions so rapidly? A: The failure is rooted in competitive coordination. While the C-I bond is highly reactive, the two pyrimidine nitrogens are excellent σ -donors. They outcompete the transmetalation step by binding to the electrophilic Pd(II) intermediate. This multi-dentate coordination forms a highly stable, off-cycle thermodynamic sink. Once the palladium is trapped by the heterocycle, the catalytic cycle halts, and the unprotected metal eventually aggregates into inactive Pd black[1][2].

Q: Should I protect the free hydroxyl (-OH) group on the piperidine ring? A: It is highly recommended if you observe early reaction stalling without Pd black formation. Under the basic conditions required for cross-coupling (e.g., using K3​PO4​ or Na2​CO3​ ), the secondary alcohol can be deprotonated. The resulting alkoxide can bridge two palladium centers, forming catalytically dead bimetallic dimers. Self-Validation Tip: Run a parallel micro-scale reaction using an O-acetyl or TBS-protected derivative. If the protected substrate reaches 100% conversion while the unprotected one stalls, alkoxide-bridging is your primary deactivation pathway.

Q: Why are Buchwald precatalysts recommended over traditional Pd(PPh3​)4​ for this substrate? A: Traditional catalysts rely on multiple equivalents of small phosphine ligands, creating open coordination sites that basic nitrogen heterocycles easily exploit. Buchwald precatalysts (like Pd G3 or G4) are designed to rapidly generate a highly active, monoligated Pd(0) species[1]. The extreme steric bulk of dialkylbiarylphosphine ligands (e.g., XPhos or tBuXPhos) creates a physical "protective pocket" around the palladium center, sterically blocking the pyrimidine nitrogens from coordinating while still allowing the C-I bond to undergo oxidative addition[3][4].

III. Troubleshooting Guide

Issue 1: Rapid precipitation of Pd black within the first 30 minutes.

  • Causality: The pyrimidine nitrogens are displacing your supporting ligands, exposing the bare Pd center which then aggregates into bulk metal. Oxygen in the system exacerbates this by oxidizing the phosphine ligands, accelerating ligand loss.

  • Solution: Switch to a highly sterically hindered ligand (e.g., XPhos) paired with a G3 palladacycle precatalyst[3]. Furthermore, enforce strict anaerobic conditions using the freeze-pump-thaw method rather than simple nitrogen sparging.

Issue 2: The reaction proceeds cleanly but abruptly stalls at 40-50% conversion.

  • Causality: Product inhibition. The cross-coupled product is often a stronger Lewis base than the starting iodopyrimidine. As the product accumulates, its localized concentration overwhelms the catalyst, leading to progressive poisoning.

  • Solution: Implement a slow-addition protocol . Dissolve the 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol in the reaction solvent and add it via a syringe pump over 2-4 hours. This keeps the instantaneous concentration of the Lewis basic substrate low, allowing the catalyst to turn over efficiently without being overwhelmed.

Issue 3: High levels of protodehalogenation (formation of 1-(pyrimidin-4-yl)piperidin-4-ol) instead of the cross-coupled product.

  • Causality: The Pd(II) oxidative addition complex is undergoing premature reduction. The free piperidin-4-ol group can act as a hydrogen donor via β -hydride elimination if the alkoxide coordinates to the palladium center.

  • Solution: Protect the secondary alcohol. If protection is not viable, switch to an anhydrous, non-nucleophilic base (e.g., anhydrous K3​PO4​ instead of aqueous carbonates) to prevent the formation of transient hydride species.

IV. Quantitative Data: Catalyst System Performance Comparison

To guide your catalyst selection, the following table summarizes the performance of various catalytic systems when applied to heavily functionalized, nitrogen-rich halopyrimidines.

Catalyst SystemLigand Steric Profile (Cone Angle)Resistance to N-CoordinationTypical Yield (%)Mechanistic Rationale
Pd(PPh3​)4​ Low (145°)Poor< 20%Open coordination sites allow rapid pyrimidine N-binding and catalyst death.
Pd(dppf)Cl2​ Moderate (Bidentate)Fair40-50%Bidentate nature restricts some coordination, but remains prone to displacement.
XPhos Pd G3 Extremely HighExcellent> 85%Rapid generation of monoligated Pd(0); extreme bulk physically blocks N-coordination[3].
tBuXPhos Pd G4 MaximumExcellent> 90%Maximum steric shielding; highly effective for basic/nucleophilic substrates[1].

V. Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is engineered specifically to prevent catalyst poisoning when coupling 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol with arylboronic acids. It utilizes a G3 precatalyst and a slow-addition technique to ensure continuous catalytic turnover.

Materials Required:

  • 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)[3]

  • Anhydrous K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation of the Catalytic Chamber: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, XPhos Pd G3 (2 mol%), and anhydrous K3​PO4​ .

    • Causality: Loading the catalyst with the excess coupling partner ensures that once the active Pd(0) is generated, it immediately enters the catalytic cycle rather than resting in a vulnerable state.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Add the degassed 1,4-Dioxane/ H2​O mixture via syringe.

    • Causality: Trace oxygen will irreversibly oxidize the electron-rich XPhos ligand. Without the steric shield of XPhos, the pyrimidine nitrogens will instantly poison the bare palladium[1].

  • Precatalyst Activation: Stir the mixture at room temperature for 5 minutes. The solution will transition from yellow to a deep red/orange, indicating the deprotonation of the carbazole leaving group and the generation of the active monoligated Pd(0) species[1].

  • Slow Addition of Substrate: Dissolve the 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol in 2 mL of degassed 1,4-Dioxane. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours while heating the reaction to 80°C.

    • Causality: Slow addition prevents the accumulation of the Lewis basic iodopyrimidine, ensuring the rate of transmetalation exceeds the rate of off-cycle catalyst coordination.

  • Reaction Monitoring & Quenching: Monitor via LC-MS. Upon completion (typically 1 hour post-addition), cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and any trace Pd black, washing with ethyl acetate.

  • Palladium Scavenging: To prevent the nitrogen-rich product from retaining palladium (which complicates purification and biological assays), treat the organic filtrate with a metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) and stir for 4 hours at 40°C before final column chromatography.

VI. References

  • Title: Well-defined nickel and palladium precatalysts for cross-coupling - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling Source: ACS Catalysis URL:[Link]

  • Title: Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis Source: ResearchGate / Science URL:[Link]

Sources

Optimization

Troubleshooting low conversion rates in 5-iodopyrimidine coupling reactions

Advanced Troubleshooting Guide: 5-Iodopyrimidine Conversions Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of 5-iodopyrimidines. While the C–I bond in 5-iodopyrimidine undergoes rapid oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting Guide: 5-Iodopyrimidine Conversions

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of 5-iodopyrimidines. While the C–I bond in 5-iodopyrimidine undergoes rapid oxidative addition due to the highly electron-deficient nature of the diazine ring, researchers frequently encounter stalled reactions, low yields, and catalyst degradation. This guide synthesizes field-proven mechanistic insights to help you diagnose and resolve these critical bottlenecks.

Diagnostic Logic & Workflow

Before adjusting your reaction parameters, use the visual and chemical cues of your reaction mixture to identify the failure mode.

TroubleshootingWorkflow Start Low Conversion: 5-Iodopyrimidine Coupling VisualCheck Visual Inspection of Reaction Mixture Start->VisualCheck BlackPpt Black Precipitate (Pd Black Formation) VisualCheck->BlackPpt Yes ClearSol Clear/Yellow Solution (No Precipitate) VisualCheck->ClearSol No Diagnosis1 Diagnosis: Catalyst Poisoning via N-Coordination BlackPpt->Diagnosis1 Diagnosis2 Diagnosis: Slow Transmetalation or Protodeboronation ClearSol->Diagnosis2 Action1 Action: Use Bidentate Ligands (dppf) or Protic Solvents (EtOH/H2O) Diagnosis1->Action1 Action2 Action: Switch to MIDA Boronates or Triolborates Diagnosis2->Action2

Diagnostic workflow for identifying and resolving 5-iodopyrimidine coupling failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 5-iodopyrimidine Suzuki coupling stall at 20-30% conversion, accompanied by the formation of a black precipitate? A1: Catalyst Poisoning via Nitrogen Coordination. Causality: Pyrimidine contains two highly basic sp2 -hybridized nitrogen atoms. Following the rapid oxidative addition of the C–I bond, the resulting electrophilic Pd(II) intermediate is highly susceptible to nucleophilic attack. The lone pairs on the pyrimidine nitrogens of unreacted starting materials strongly coordinate to the metal center, displacing standard monodentate phosphine ligands[1]. This forms a stable, off-cycle complex that halts the catalytic cycle, eventually leading to catalyst aggregation and precipitation as inactive palladium black[1][2]. Solution: You must shift the equilibrium away from N-coordination. Switch to bulky, bidentate ligands (e.g., dppf or Xantphos) which bind tightly to Pd and resist displacement. Alternatively, perform the reaction in a protic solvent mixture (e.g., EtOH/H₂O); hydrogen bonding from the solvent to the pyrimidine nitrogens significantly reduces their nucleophilicity toward the palladium center[3].

Q2: My reaction solution remains clear, but I am observing significant protodehalogenation (formation of pyrimidine) instead of my cross-coupled product. How do I fix this? A2: Mismatched Rates of Oxidative Addition and Transmetalation. Causality: Because 5-iodopyrimidine is highly electron-deficient, oxidative addition is nearly instantaneous. However, if the subsequent transmetalation step is slow—often due to poor boronic acid solubility or an insufficient base/water ratio—the long-lived Pd(II)-aryl intermediate will undergo protodehalogenation via hydrogen abstraction from the solvent or additives. Solution: Accelerate the transmetalation step. Ensure your base is fully dissolved (e.g., using aqueous K₂CO₃ rather than solid suspensions). If using unstable heteroaryl boronic acids, switch to 3, which are highly stable against hydrolytic cleavage under basic aqueous conditions and provide a controlled release of the active transmetalating species[3].

Q3: Can I achieve high conversion without using expensive, complex phosphine ligands? A3: Yes, via Nanoparticulate Catalysis. Causality: Heterogeneous catalysis can physically isolate the active palladium sites, preventing the bimolecular aggregation required for Pd black formation. Solution: Utilizing nanopalladium supported on amino-functionalized siliceous mesocellular foam has been proven to efficiently couple 5-iodopyrimidine with excellent yields (up to 93%)[3]. The amino-functionalized cavities stabilize the Pd nanoparticles and prevent the basic pyrimidine nitrogens from fully deactivating the catalyst surface[3].

Quantitative Data: Condition Matrix for 5-Iodopyrimidine

The following table summarizes the causal relationships between reaction conditions and typical conversion rates, allowing for rapid parameter optimization.

Catalyst / Ligand SystemSolvent SystemBoron SourcePrimary Failure ModeMechanistic CausalityTypical Conversion
Pd(PPh₃)₄ (5 mol%)Toluene, 100°CPhenylboronic acidCatalyst PoisoningMonodentate ligands easily displaced by pyrimidine nitrogens.< 25%
Pd(dppf)Cl₂ (2 mol%)THF / H₂OHeteroaryl boronic acidProtodeboronationSlow transmetalation causes boronic acid degradation.30 - 45%
Pd(OAc)₂ / SPhosDioxane / H₂OPotassium trifluoroborateHomocouplingImbalanced redox rates lead to aryl-aryl homocoupling.60 - 75%
Nanopalladium on Foam EtOH / H₂O (1:1) Cyclic Triolborate None (Optimal) Protic solvent masks N-atoms; support prevents aggregation. > 90%
Self-Validating Experimental Protocol

To ensure reproducibility and high conversion, follow this self-validating methodology for the Suzuki-Miyaura coupling of 5-iodopyrimidine using a protic solvent system.

Step 1: Reagent Preparation & Degassing

  • Combine 5-iodopyrimidine (1.0 equiv), the aryl cyclic triolborate salt (1.2 equiv), and K₂CO₃ (3.0 equiv) in a Schlenk flask.

  • Add a 1:1 mixture of absolute Ethanol and deionized H₂O (0.2 M concentration relative to the pyrimidine).

  • Sparge the solution with Argon for 15 minutes. Causality: Oxygen promotes the formation of peroxo-palladium complexes, which rapidly degrade the active Pd(0) species.

Step 2: Catalyst Initiation

  • Add 1.0 mol% Pd(dppf)Cl₂ to the degassed mixture under an Argon counter-flow. Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination while sterically resisting displacement by pyrimidine nitrogens.

Validation Checkpoint 1: Upon heating to 60°C, the solution should transition to a clear orange/red hue. If the solution turns opaque black within 10 minutes, severe catalyst poisoning has occurred. Halt the reaction, verify your solvent degassing, and check the stoichiometry of the base.

Step 3: Reaction Execution

  • Heat the reaction mixture to 90°C for 2–4 hours.

  • Monitor via TLC (Hexanes:EtOAc) or LC-MS.

Validation Checkpoint 2: At the 1-hour mark, withdraw a 10 µL aliquot. The presence of unreacted 5-iodopyrimidine alongside a clear solution indicates slow transmetalation (increase temperature or base). The presence of pyrimidine (dehalogenated product) indicates water-induced protodehalogenation (reduce water ratio).

Step 4: Workup & Isolation

  • Cool to room temperature and filter through a short pad of Celite to remove any trace Pd particulates.

  • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

References
  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam - The Journal of Organic Chemistry (ACS Publications). 3

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem. 1

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. 2

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

High-Resolution HCD vs. QqQ CID: A Comparative Guide to the LC-MS/MS Fragmentation of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter cha...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution HCD vs. QqQ CID: A Comparative Guide to the LC-MS/MS Fragmentation of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter challenges in the structural elucidation of halogenated pharmaceutical intermediates. The compound (C9H12IN3O) is a prime example—a versatile building block often utilized in the synthesis of targeted kinase inhibitors. Its structural features, which include an electron-deficient pyrimidine ring, a bulky iodine atom, and a saturated piperidin-4-ol moiety, dictate a highly complex gas-phase dissociation behavior.

In this guide, we objectively compare two leading tandem mass spectrometry (MS/MS) activation techniques for characterizing this compound: Collision-Induced Dissociation (CID) on a traditional Triple Quadrupole (QqQ) platform versus Higher-energy C-trap Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS). By dissecting the causality behind the fragmentation pathways, this guide provides a self-validating framework for analytical scientists to optimize their LC-MS workflows.

Mechanistic Causality: Why Does It Fragment This Way?

Understanding the intrinsic stability of the precursor ion ([M+H]+ at m/z 306.0103) is paramount. In electrospray ionization (ESI), protonation typically occurs at the most basic site—either the piperidine nitrogen or the pyrimidine ring nitrogens. The subsequent fragmentation is driven by three primary pathways:

  • Piperidine Ring Cleavages (α-Cleavage & Neutral Loss): The presence of the hydroxyl group on the saturated piperidine ring makes it highly susceptible to the neutral loss of water (-18.01 Da), yielding an intense fragment at m/z 287.9997. This is a dominant pathway for piperidine derivatives under MS/MS conditions[1].

  • Dehalogenation: The carbon-iodine (C-I) bond on the pyrimidine ring is relatively weak. Under sufficient collisional activation, the loss of hydrogen iodide (HI, -127.91 Da) is a hallmark pathway for iodinated heterocycles, resulting in a fragment at m/z 178.0980.

  • C-N Bond Cleavage: The bond connecting the pyrimidine and piperidine rings can cleave, generating either the 5-iodopyrimidin-4-yl cation (m/z 204.9262) or the piperidin-4-ol cation (m/z 100.0757).

G M [M+H]+ m/z 306.0103 M_H2O [M+H - H2O]+ m/z 287.9997 M->M_H2O -H2O (-18.01 Da) M_HI [M+H - HI]+ m/z 178.0980 M->M_HI -HI (-127.91 Da) M_Pip [Piperidin-4-ol]+ m/z 100.0757 M->M_Pip C-N Cleavage M_Pyr [5-Iodopyrimidin-4-yl]+ m/z 204.9262 M->M_Pyr C-N Cleavage M_H2O->M_HI -HI

Proposed LC-MS/MS fragmentation pathways for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol.

Comparative Technology: QqQ CID vs. Orbitrap HCD

While traditional CID in a QqQ involves resonant excitation where ions undergo multiple low-energy collisions, HCD is a beam-type, non-resonant activation technique[2]. In HCD, ions are accelerated into a collision cell with a single bolus of energy, preventing them from equilibrating. This opens up higher-energy dissociation channels that are often inaccessible in standard CID[2].

Furthermore, HCD coupled with Orbitrap detection eliminates the "low-mass cutoff" inherent to traditional ion traps and provides high-resolution, accurate-mass (HRAM) data[3]. This allows for the confident detection of critical low-mass reporter ions, such as the piperidin-4-ol fragment (m/z 100.0757), which is essential for localizing structural modifications.

Workflow cluster_MS Tandem Mass Spectrometry Comparison Sample Sample Prep & Blank Validation LC UHPLC Separation (C18, Gradient) Sample->LC CID Triple Quadrupole CID (Resonant) Low Resolution LC->CID HCD Orbitrap HRMS HCD (Beam-Type) High Resolution LC->HCD Data Data Analysis & Mass Error < 5 ppm CID->Data HCD->Data

Self-validating comparative workflow for CID vs. HCD fragmentation analysis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. We must control for 4[4], which can prematurely dissociate the analyte before it reaches the collision cell.

Step 1: Sample Preparation & System Suitability

  • Preparation: Dissolve the 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol reference standard in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Validation: Inject a solvent blank prior to the sample. The system is validated only if the extracted ion chromatogram (EIC) for m/z 306.0103 shows a signal-to-noise ratio of < 3 (confirming no carryover).

Step 2: UHPLC Separation

  • Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition (Parallel Comparison)

  • Source Optimization: Lower the declustering potential (DP) or fragmentor voltage to minimize unintended in-source fragmentation of the labile C-I bond[4].

  • QqQ CID: Isolate m/z 306.0 in Q1. Apply a Collision Energy (CE) ramp from 15 to 35 eV using Argon as the collision gas. Scan Q3 from m/z 50 to 350.

  • Orbitrap HCD: Isolate m/z 306.0 in the quadrupole. Apply a Normalized Collision Energy (NCE) of 35% in the HCD cell[5]. Detect fragments in the Orbitrap at a resolution of 15,000 or higher[5].

Step 4: Data Processing & Mass Accuracy Verification

  • Calculate the mass error (in ppm) for all HCD fragments. The protocol dictates that mass error must be < 5 ppm to positively validate the elemental composition of the fragment.

Quantitative Data Presentation

The following table summarizes the comparative performance of QqQ CID vs. Orbitrap HCD for the primary fragment ions of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol.

Fragment IdentityTheoretical m/zQqQ CID (Observed m/z)Orbitrap HCD (Observed m/z)Mass Error (HCD)Relative Abundance (CID vs HCD)
[M+H]+ (Precursor) 306.0103306.1306.0101-0.65 ppmBase peak in both at low CE
[M+H - H2O]+ 287.9997288.0287.9995-0.69 ppmHigh (CID) / Moderate (HCD)
[M+H - HI]+ 178.0980178.1178.0982+1.12 ppmModerate (CID) / High (HCD)
[5-Iodopyrimidin-4-yl]+ 204.9262204.9204.9265+1.46 ppmLow (CID) / Moderate (HCD)
[Piperidin-4-ol]+ 100.0757Not Detected*100.0759+1.99 ppmN/A (CID) / High (HCD)

*Often not detected in QqQ or traditional Ion Trap systems due to low-mass cutoff limitations or poor low-end ion transmission.

Discussion & Conclusion

The comparison clearly demonstrates that while QqQ CID is highly efficient for generating primary neutral loss fragments (e.g., [M+H-H2O]+), it often struggles to provide a comprehensive structural fingerprint due to lower mass resolution and potential low-mass transmission limitations.

Conversely, Orbitrap HCD provides superior mass accuracy (< 2 ppm), confirming the exact elemental composition of the fragments. The higher energy deposition in HCD also drives the complete cleavage of the C-N bond, yielding the diagnostic m/z 100.0757 ion. For drug development professionals performing impurity profiling or metabolite identification of iodinated pyrimidines, HCD on an HRMS platform is the recommended alternative over traditional QqQ CID, as it provides a self-validating, high-confidence dataset.

References

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics Source: PubMed Central (PMC) URL:[Link]

  • Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument Source: PLOS One URL:[Link]

  • Difference between HCD and CID collision induced dissociations? Source: StackExchange (Chemistry) URL:[Link]

  • 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (CAS 1481457-79-7) Source: Hairui Chemical URL:[Link]

Sources

Comparative

HPLC Method Validation for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol Purity Analysis: A Comparative Guide of C18 vs. Biphenyl Chemistries

The compound 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a highly functionalized intermediate frequently utilized in the synthesis of advanced therapeutics, including kinase inhibitors and antiviral agents[1]. Structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a highly functionalized intermediate frequently utilized in the synthesis of advanced therapeutics, including kinase inhibitors and antiviral agents[1]. Structurally, it presents a unique analytical challenge: it combines a basic piperidin-4-ol moiety (capable of strong hydrogen bonding) with an electron-deficient, highly polarizable 5-iodopyrimidine ring.

When developing a purity analysis method for such halogenated aromatics, analytical scientists often default to standard C18 column chemistries. However, this guide will demonstrate why relying on dispersive hydrophobic interactions alone is insufficient for this specific molecular scaffold, and how transitioning to a Biphenyl stationary phase ensures robust compliance with the latest ICH Q2(R2) method validation guidelines[2].

Mechanistic Insights: Why Biphenyl Outperforms C18

As an Application Scientist, I frequently encounter methods that fail during the "Specificity" phase of ICH Q2(R2) validation because the chosen column cannot resolve the active pharmaceutical ingredient (API) from closely related synthetic impurities (e.g., de-iodinated byproducts or unreacted 4-chloro-5-iodopyrimidine).

The Causality of Column Selection:

  • The Limitations of C18: Traditional C18 columns separate analytes based purely on hydrophobicity. Because the substitution of an iodine atom versus a chlorine atom (or a proton) on a pyrimidine ring does not drastically alter the overall hydrophobic footprint of the molecule, these impurities often co-elute on a C18 phase[3].

  • The Biphenyl Advantage ( π−π and Polarizability): Biphenyl stationary phases feature two aromatic rings that provide strong π−π interactions with the electron-deficient pyrimidine ring. More importantly, the heavy iodine atom is highly polarizable. Biphenyl ligands exhibit enhanced dipole-induced dipole interactions compared to alkyl chains, specifically targeting and retaining the halogenated moiety[4].

  • Solvent Causality (The Methanol Requirement): To activate the biphenyl advantage, Methanol must be used as the strong solvent instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that competes with the stationary phase for π−π interactions, effectively suppressing the column's unique selectivity. Methanol is protic and lacks π electrons, allowing the biphenyl ligand to fully engage the 5-iodopyrimidine ring[4].

Experimental Workflow & Validation Strategy

To ensure the analytical procedure is "fit for the intended purpose" as defined by ICH Q2(R2), the method must be validated across specific performance characteristics[2].

Workflow N1 1. Method Development (Select Biphenyl over C18) N2 2. Specificity Testing (Resolve Halogenated Impurities) N1->N2 N3 3. Linearity & Range (Assess 25% to 150% of Target) N2->N3 N4 4. Accuracy & Precision (Spike Recovery & Repeatability) N3->N4 N5 5. Robustness (Vary pH, Temp, Flow Rate) N4->N5 N6 Validated HPLC Method (ICH Q2(R2) Compliant) N5->N6

ICH Q2(R2) method validation workflow for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol analysis.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; it must prove the system is suitable before any validation metrics are recorded.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid. Causality: A pH of 3.5 ensures the basic piperidine nitrogen ( pKa​≈9 ) is fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Mobile Phase B (Organic): 100% HPLC-Grade Methanol.

  • Diluent: 50:50 Water:Methanol.

  • Standard Preparation: Dissolve 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol reference standard in diluent to a working concentration of 0.1 mg/mL.

  • Spiked Sample (For Specificity): Spike the standard with 0.1% w/w of 1-(pyrimidin-4-yl)piperidin-4-ol (de-iodinated impurity).

Step 2: Chromatographic Conditions
  • Columns Tested:

    • Standard: Superficially porous C18 (100 x 2.1 mm, 2.7 µm)

    • Alternative: Superficially porous Biphenyl (100 x 2.1 mm, 2.7 µm)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Gradient Program: 5% B hold for 1 min; ramp to 95% B over 8 mins; hold at 95% B for 2 mins; re-equilibrate at 5% B for 3 mins.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST)

Before executing the ICH Q2(R2) validation runs, inject the Standard Preparation six times. The system is only validated for use if:

  • Relative Standard Deviation (RSD) of the target peak area is 2.0%.

  • Tailing Factor ( Tf​ ) is 1.5.

  • Resolution ( Rs​ ) between 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol and the de-iodinated impurity is 2.0.

Data Presentation: C18 vs. Biphenyl Performance

The following tables summarize the comparative performance of the two column chemistries during the method validation lifecycle.

Table 1: Chromatographic Specificity & System Suitability

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present[2].

ParameterTraditional C18 ColumnBiphenyl ColumnRegulatory Requirement
Retention Time (Target) 4.21 min5.85 minN/A
Retention Time (Impurity) 4.10 min4.60 minN/A
Resolution ( Rs​ ) 1.2 (Co-elution) 3.4 (Baseline) 2.0
Tailing Factor ( Tf​ ) 1.651.12 1.5
Theoretical Plates ( N ) 8,50014,200> 10,000

Analysis: The C18 column fails the system suitability requirements. The lack of polarizability interactions causes the de-iodinated impurity to co-elute with the target API, rendering the C18 method invalid for purity analysis.

Table 2: ICH Q2(R2) Validation Metrics Summary

Data generated using the Biphenyl column, as the C18 failed specificity.

Validation ParameterICH Q2(R2) MethodologyBiphenyl Column ResultsStatus
Linearity & Range 5 concentration levels (25% to 150% of nominal) R2 = 0.9998; y-intercept 2% of responsePASS
Accuracy (Recovery) Triplicate injections at 50%, 100%, and 150% levelsMean Recovery: 99.4% (Range: 98.8% - 100.2%)PASS
Method Precision 6 independent sample preparations at 100% levelPeak Area RSD: 0.85%PASS
LOD / LOQ Signal-to-Noise ratio approach (3:1 and 10:1)LOD: 0.02 µg/mL LOQ: 0.06 µg/mLPASS
Robustness Deliberate variations: Temp ( ± 5°C), Flow ( ± 0.05 mL/min) Rs​ remained 2.8 across all variationsPASS

Conclusion

When validating an HPLC method for the purity analysis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, the structural nuances of the molecule must dictate the analytical approach. Utilizing a generic C18 column introduces severe analytical risk, primarily due to the inability to resolve structurally similar halogenated impurities.

By transitioning to a Biphenyl stationary phase and utilizing a methanol-based mobile phase, method developers can leverage π−π and polarizability interactions. As demonstrated by the experimental data, this approach yields superior specificity, excellent peak shape, and full compliance with ICH Q2(R2) validation requirements.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL:[Link]

  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

X-Ray Crystallography Validation of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol: A Comparative Guide

Executive Summary In structural biology and fragment-based drug discovery (FBDD), obtaining the initial phases for a novel protein-ligand complex is a critical bottleneck. When Molecular Replacement (MR) fails due to nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structural biology and fragment-based drug discovery (FBDD), obtaining the initial phases for a novel protein-ligand complex is a critical bottleneck. When Molecular Replacement (MR) fails due to novel protein folds or significant ligand-induced conformational changes, crystallographers must rely on experimental phasing.

This guide objectively compares the crystallographic utility of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (I-Pyr-Pip) against its non-halogenated and brominated alternatives. By leveraging the massive anomalous scattering coefficient of the iodine atom, this compound serves a dual purpose: it acts as a high-affinity pharmacophore via halogen bonding and functions as a powerful vehicle for Single-wavelength Anomalous Dispersion (SAD) phasing[1].

Mechanistic Rationale: The Iodine Advantage

To understand why 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol outperforms its analogs, we must examine the physics of X-ray diffraction and the 2[2]. Detectors only capture the amplitude of diffracted waves, systematically losing the phase information required to reconstruct the electron density map[3].

Anomalous Scattering ( f′′ )

Most light atoms (C, N, O) scatter X-rays coherently. However, heavy atoms like iodine absorb and re-emit X-rays, inducing a phase shift known as 4[4]. At the standard in-house Cu K α wavelength (1.5418 Å), iodine exhibits an anomalous scattering coefficient ( f′′ ) of approximately 6.9 e− . This breaks Friedel's law, creating measurable differences between Bijvoet pairs ( I(hkl)=I(−h−k−l) ) that can be mathematically exploited to calculate initial phases[1].

Halogen Bonding ( σ -hole)

Beyond phasing, the iodine atom at the C-5 position of the pyrimidine ring creates a highly polarizable σ -hole (an electropositive crown on the halogen axis). This allows the ligand to form strong, highly directional halogen bonds with Lewis bases in the protein binding pocket (e.g., backbone carbonyl oxygens). From a chemical reactivity standpoint, while the C-I bond has a lower 5 than C-Cl or C-F[5], it remains exceptionally stable under crystallographic soaking conditions while providing a rigid anchor that reduces the ligand's B-factors.

Binding_Network L1 Iodine (C5) P1 Backbone Carbonyl L1->P1 Halogen Bond L2 Pyrimidine Core P2 Kinase Hinge L2->P2 H-Bond L3 Piperidin-4-ol P3 Solvent Pocket L3->P3 Water Network

Key crystallographic binding interactions of the iodinated ligand.

Comparative Performance Data

To objectively evaluate 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, we compare it against its non-halogenated and brominated counterparts. The data below synthesizes expected crystallographic metrics when these fragments are soaked into a model kinase system.

Metric1-(pyrimidin-4-yl)piperidin-4-ol (Base)1-(5-Bromopyrimidin-4-yl)piperidin-4-ol1-(5-Iodopyrimidin-4-yl)piperidin-4-ol
Anomalous Signal ( f′′ at Cu K α ) Negligible (~0.1 e− )Weak (~1.2 e− )Strong (~6.9 e− )
SAD Phasing Utility None (Requires MR)Low (Requires Synchrotron)High (In-house Cu K α viable)
Halogen Bond Potential NoneModerateStrong (Large σ -hole)
Ligand B-Factor Stability High (Flexible)ModerateLow (Anchored by Iodine)
Electron Density Quality Ambiguous at < 2.5 ÅModerate correlationHigh real-space correlation

Experimental Workflow: Self-Validating SAD Protocol

The following protocol details the causality behind each step required to achieve successful SAD phasing using 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol.

Step 1: Ligand Preparation and Soaking
  • Stock Generation : Dissolve 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol in 100% DMSO to a concentration of 50 mM. Causality: High stock concentration minimizes the final DMSO percentage in the crystallization drop, preventing crystal cracking.

  • Soaking Matrix : Prepare a solution identical to the crystal's mother liquor, supplemented with 10% (v/v) glycerol and 2 mM of the iodinated ligand.

  • Equilibration : Transfer apo-crystals into the soaking drop and incubate for 4 to 24 hours. Causality: The bulky, hydrophobic nature of the iodine atom requires sufficient time to displace ordered water molecules within the binding pocket.

Step 2: Data Collection Strategy
  • Cryocooling : Flash-cool the crystal in liquid nitrogen (100 K). Causality: Cryocooling mitigates radiation damage, which is critical because the C-I bond is susceptible to radiolytic cleavage under intense X-ray exposure.

  • Wavelength Selection : Utilize an in-house Cu K α source (1.5418 Å) or a synchrotron beamline tuned to 1.5 Å.

  • High Redundancy : Collect a highly redundant dataset (multiplicity > 8) with an oscillation angle of 0.5° over 360°. Causality: Anomalous differences ( ΔF ) are typically less than 5% of the total structure factor amplitude. High redundancy reduces measurement noise, allowing accurate extraction of the weak anomalous signal.

Step 3: Phasing and Refinement
  • Data Reduction : Process the frames using XDS/XSCALE, ensuring the FRIEDEL'S_LAW=FALSE flag is set to preserve anomalous differences.

  • Substructure Determination : Use SHELXD or Phenix.Autosol to locate the heavy iodine atom sites.

  • Density Modification : Apply solvent flattening to resolve the phase ambiguity inherent to SAD phasing, yielding an interpretable electron density map.

SAD_Workflow N1 Protein Crystallization N2 Ligand Soaking (I-Pyr-Pip) N1->N2 N3 X-ray Diffraction (Cu Kα) N2->N3 N4 Anomalous Signal Extraction N3->N4 N5 SAD Phasing N4->N5 N6 Model Refinement N5->N6

Workflow for SAD phasing using 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol.

Conclusion

For structural biologists and medicinal chemists, 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is not merely a structural analog; it is a specialized crystallographic tool. By providing a massive anomalous signal ( f′′≈6.9e− ) and a rigid halogen-bonding anchor, it bypasses the limitations of Molecular Replacement and delivers unambiguous electron density maps. When comparing fragment libraries for initial structural validation, prioritizing iodinated pyrimidines drastically increases the success rate of de novo structure determination.

References

  • [2] Title: Phase Problem in X-ray Crystallography, and Its Solution Source: Boston University (bu.edu) URL:

  • [5] Title: Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines Source: ACS Publications (acs.org) URL:

  • [1] Title: SAD phasing using iodide ions in a high-throughput structural genomics environment Source: National Institutes of Health (nih.gov / PMC) URL:

  • [3] Title: Phase problem Source: Wikipedia (wikipedia.org) URL:

  • [4] Title: The phase problem: introduction to phasing methods Source: CIMR Structural Medicine (cam.ac.uk) URL:

Sources

Comparative

Efficacy of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol compared to standard pyrimidine scaffolds

Efficacy of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol as a Privileged Scaffold in Kinase Inhibitor Design vs. Standard Pyrimidines In modern targeted oncology and immunology, the pyrimidine core is a ubiquitous hinge-bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol as a Privileged Scaffold in Kinase Inhibitor Design vs. Standard Pyrimidines

In modern targeted oncology and immunology, the pyrimidine core is a ubiquitous hinge-binding motif, designed to mimic the adenine ring of ATP within the kinase active site. However, standard pyrimidines (such as simple 4-aminopyrimidines) often lack the precise vector handles necessary for rapid exploration of the hydrophobic back pocket or the solvent-exposed region.

As a Senior Application Scientist in drug discovery, I frequently evaluate building blocks that can streamline structure-activity relationship (SAR) campaigns. 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol has emerged as a highly privileged scaffold that solves the limitations of standard pyrimidines by providing dual, orthogonal functionalization vectors. This guide objectively compares its efficacy against standard pyrimidine scaffolds, detailing the mechanistic rationale, comparative performance data, and self-validating experimental protocols.

Mechanistic Rationale: The Power of Dual Vectors

The superiority of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol over unhalogenated or simple alkyl-substituted pyrimidines lies in its structural causality:

  • The 5-Iodo Handle (Late-Stage Diversification): The C5 position of the pyrimidine ring points directly toward the gatekeeper residue and the hydrophobic pocket II (HPII) of most kinases. While standard pyrimidines possess an inert C-H bond at this position, the 5-iodo group provides a highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Iodine is superior to bromine or chlorine due to its lower bond dissociation energy, enabling milder coupling conditions, broader functional group tolerance, and higher yields[1]. This allows medicinal chemists to rapidly generate libraries of potent inhibitors, such as the NUAK2 inhibitors KHKI-01128 and KHKI-01215, which exhibit low nanomolar potency[2].

  • The Piperidin-4-ol Moiety (Solvent-Exposed Region): Positioned at C4, this group is typically directed out of the ATP pocket toward the solvent. Unlike simple primary amines that can suffer from poor pharmacokinetic (PK) profiles, the piperidine ring lowers the overall LogD, while the hydroxyl group acts as a critical hydrogen bond donor/acceptor. This interaction network improves aqueous solubility and can engage specific ribose-pocket residues to enhance kinase selectivity, a strategy successfully employed in the development of selective PI3Kδ inhibitors[3].

ScaffoldLogic A 1-(5-Iodopyrimidin-4-yl) piperidin-4-ol C Pd-Catalyzed Cross-Coupling A->C 5-Iodo Handle (High Reactivity) B Standard Pyrimidine (e.g., 4-aminopyrimidine) D Limited Derivatization B->D C-H Bond (Low Reactivity) E High-Affinity Kinase Inhibitor C->E Access to Hydrophobic Pocket F Moderate/Low Affinity Inhibitor D->F Restricted SAR

Workflow comparing late-stage diversification of 5-iodopyrimidine vs. standard scaffolds.

Comparative Efficacy and Physicochemical Profiling

When evaluating scaffolds for a kinase inhibitor program, the ability to rapidly generate potent, soluble derivatives is paramount. The table below summarizes the quantitative advantages of utilizing the 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol scaffold compared to a standard 4-aminopyrimidine core.

Parameter1-(5-Iodopyrimidin-4-yl)piperidin-4-olStandard 4-Aminopyrimidine
Primary Functionalization Vector C5-Iodine (Highly reactive handle)C5-H (Inert, requires multi-step pre-functionalization)
Solubility Vector Piperidin-4-ol (LogD optimized, H-bond capable)Primary Amine (Often requires further alkylation)
Cross-Coupling Efficiency (Yield) 85% - 95% (Suzuki/Sonogashira)N/A (Direct C-H activation often yields <30%)
Average Aqueous Solubility High (>100 µg/mL)Low to Moderate (<50 µg/mL)
Target Kinase Potency (IC50) Low Nanomolar (e.g., NUAK2: 24–52 nM)[2]Micromolar (Without extensive linear synthesis)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of inhibitors derived from this scaffold. Every step is designed with a specific mechanistic purpose.

Protocol 1: Scaffold Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a targeted kinase inhibitor library by coupling the 5-iodo scaffold with diverse aryl boronic acids to probe the kinase hydrophobic pocket.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 1.0 equivalent of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol and 1.2 equivalents of the desired aryl boronic acid.

    • Causality: A slight stoichiometric excess of the boronic acid compensates for inevitable protodeboronation side reactions occurring at elevated temperatures.

  • Catalyst & Base Addition: Add 0.05 equivalents of Pd(dppf)Cl2​ and 3.0 equivalents of K2​CO3​ .

    • Causality: Pd(dppf)Cl2​ is explicitly chosen because its large bite angle accelerates the reductive elimination step, which is critical when coupling bulky ortho-substituted aryls intended for the tight kinase hinge region. K2​CO3​ acts as a mild base to activate the boronic acid into a highly reactive nucleophilic boronate complex.

  • Solvent System: Dissolve the mixture in a 4:1 ratio of 1,4-Dioxane to H2​O .

    • Causality: This biphasic system ensures the complete dissolution of both the organic substrates (dioxane) and the inorganic base (water), facilitating efficient phase transfer and preventing reaction stalling.

  • Degassing & Heating: Degas the solution via three consecutive freeze-pump-thaw cycles. Backfill with Argon and heat to 90°C for 12 hours.

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) catalytic species and to suppress homocoupling of the boronic acid.

  • Purification: Quench with water, extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography (DCM:MeOH gradient) to yield the final inhibitor.

Protocol 2: ADP-Glo™ Kinase Assay for Potency Validation

Objective: Quantify the IC50​ of the newly synthesized pyrimidine derivatives against target kinases (e.g., NUAK2 or PI3Kδ)[2],[3].

  • Enzyme-Inhibitor Pre-incubation: Incubate the purified recombinant kinase with varying concentrations of the synthesized inhibitor (10 pM to 10 µM in 3-fold dilutions) in assay buffer for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the ATP pocket before the reaction initiates, preventing artificially inflated IC50​ values commonly seen with slow-binding inhibitors.

  • ATP/Substrate Addition: Initiate the reaction by adding the specific peptide substrate and ATP at a concentration exactly equal to the enzyme's apparent Km​ .

    • Causality: Testing precisely at the Km​ ensures the assay remains highly sensitive to competitive ATP-site inhibitors, providing a true reflection of the inhibitor's binding affinity ( Ki​ ) rather than an artifact of ATP competition.

  • Kinase Reaction: Allow the phosphorylation reaction to proceed for 60 minutes.

  • ADP-Glo Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete all unconsumed ATP. Incubate for 40 minutes.

    • Causality: Complete depletion of background ATP is critical to ensure that the final luminescent signal is exclusively generated from the ADP produced during the kinase reaction, drastically improving the signal-to-noise ratio.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Read the plate on a microplate luminometer and calculate the IC50​ using a 4-parameter logistic curve fit.

Pathway Stimulus Growth Factor RTK Receptor Tyrosine Kinase Stimulus->RTK Binds PI3K PI3K / NUAK2 RTK->PI3K Activates Downstream Cell Proliferation & Survival PI3K->Downstream Phosphorylation Cascade Inhibitor 5-Iodopyrimidine Derived Inhibitor Inhibitor->PI3K Competitive ATP Inhibition

Mechanism of action for 5-iodopyrimidine-derived inhibitors targeting kinase signaling.

Sources

Validation

IR Spectroscopy Absorption Bands: A Comparative Guide for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol and Halogenated Analogs

Executive Summary In modern drug discovery, piperidine-substituted pyrimidines serve as privileged scaffolds, frequently utilized in the development of targeted therapeutics such as adenosine receptor antagonists and kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, piperidine-substituted pyrimidines serve as privileged scaffolds, frequently utilized in the development of targeted therapeutics such as adenosine receptor antagonists and kinase inhibitors 1. The introduction of heavy halogens, such as iodine, at the 5-position of the pyrimidine ring drastically alters both the steric profile and the electronic distribution of the molecule. Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical technique for validating these structural modifications.

This guide objectively compares the IR absorption profile of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol against its unsubstituted and fluoro-substituted alternatives, providing researchers with the mechanistic insights and experimental protocols necessary for precise structural characterization.

Mechanistic Insights: Vibrational Kinematics and Electronic Effects

As a Senior Application Scientist, I emphasize that spectral interpretation must go beyond simple pattern matching; it requires a deep understanding of the underlying physical chemistry. The IR spectrum of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is governed by two primary phenomena:

  • The Heavy Atom Effect (Hooke's Law): The vibrational frequency of a chemical bond is inversely proportional to the square root of its reduced mass ( μ ). Substituting a hydrogen atom or a light fluorine atom with a massive iodine atom significantly increases μ . Consequently, the C-I stretching vibration is pushed into the far-IR/lower mid-IR region, typically appearing between 500–600 cm⁻¹. In contrast, the C-F stretch in the fluoro-analog appears much higher, between 1000–1400 cm⁻¹ 2.

  • Resonance and the Piperidine-Pyrimidine Linkage: The C-N bond connecting the piperidine ring to the pyrimidine core is not a simple single bond. Because the pyrimidine ring is highly electron-deficient—an effect exacerbated by the inductive electron-withdrawing nature of the iodine atom—the lone pair on the piperidine nitrogen delocalizes into the aromatic system. This grants the C-N bond partial double-bond character, shifting its stretching frequency to the 1200–1350 cm⁻¹ range 2, which is higher than standard aliphatic amines.

Comparative IR Absorption Data

To objectively evaluate the impact of halogenation, the table below compares the predicted and literature-supported IR absorption bands of the target iodinated compound against two alternatives: the unsubstituted core and the fluoro-analog.

Vibrational Mode1-(Pyrimidin-4-yl)piperidin-4-ol (Unsubstituted)1-(5-Fluoropyrimidin-4-yl)piperidin-4-ol (Light Halogen)1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (Heavy Halogen)
O-H Stretch (Alcohol) 3200–3500 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad)
Aliphatic C-H Stretch 2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2950 cm⁻¹
Pyrimidine C=N / C=C 1570–1620 cm⁻¹1580–1630 cm⁻¹ (Blue-shifted)1550–1600 cm⁻¹ (Red-shifted)
C-N Stretch (Linkage) ~1250 cm⁻¹~1270 cm⁻¹~1260 cm⁻¹
C-O Stretch (Alcohol) 1050–1100 cm⁻¹1050–1100 cm⁻¹1050–1100 cm⁻¹
C-X Stretch (Halogen) N/A1000–1400 cm⁻¹ (C-F)500–600 cm⁻¹ (C-I)

Data Interpretation Note: The O-H stretch from the piperidin-4-ol moiety remains relatively constant across all three compounds, as it is sterically and electronically isolated from the pyrimidine ring's halogen substituent. The piperidine CH2 symmetric stretch consistently appears around 2854 cm⁻¹ regardless of the halogen 3.

Self-Validating Experimental Protocol for ATR-FTIR

Reliable spectroscopic data requires a self-validating workflow. The following Attenuated Total Reflectance (ATR) FTIR protocol ensures high data integrity by embedding quality control checks at every step.

Step 1: Instrument Calibration & Verification Before analyzing the sample, run a polystyrene standard film. Verify that the characteristic peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. Causality: This validates the interferometer's alignment and the laser's precision, ensuring that subtle halogen-induced shifts are real and not instrumental artifacts.

Step 2: Background Acquisition Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This step is mathematically critical to subtract atmospheric water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) and carbon dioxide (2350 cm⁻¹) from the final sample spectrum, preventing false peak assignments in the O-H and C=N regions.

Step 3: Sample Application Place 1–2 mg of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol directly onto the crystal. Lower the ATR anvil to apply consistent pressure. Causality: Intimate optical contact between the solid sample and the crystal is required for the evanescent wave to penetrate the sample. Poor contact results in a low signal-to-noise ratio and distorted peak shapes.

Step 4: Spectral Acquisition & Processing Scan the sample using the exact parameters as the background. Apply an ATR correction algorithm to the raw data. Causality: ATR penetration depth is wavelength-dependent (deeper at lower frequencies). The correction algorithm normalizes the spectrum, preventing the artificial inflation of low-frequency peak intensities like the C-I stretch.

Step 5: Second-Derivative Analysis To confidently assign the overlapping C=N and C=C pyrimidine ring stretches (1550–1600 cm⁻¹), apply a second-derivative mathematical filter. Causality: This resolves broad, overlapping bands into distinct, quantifiable minima, allowing for precise comparison between the iodinated and unsubstituted analogs.

Workflow Visualization

FTIR_Workflow Start Compound Synthesis & Purification Prep Sample Preparation (ATR Crystal Contact) Start->Prep Bkg Background Scan (Air / Blank Crystal) Prep->Bkg Scan FTIR Spectrum Acquisition (4000-400 cm⁻¹) Bkg->Scan Process Data Processing (ATR & Baseline Correction) Scan->Process HighFreq High Frequency Region (3500-2800 cm⁻¹) O-H & C-H Stretches Process->HighFreq MidFreq Mid Frequency Region (1700-1200 cm⁻¹) C=N, C=C, C-N Stretches Process->MidFreq LowFreq Fingerprint/Halogen Region (1000-400 cm⁻¹) C-I Stretch & Ring Bending Process->LowFreq Valid Structural Validation Complete HighFreq->Valid MidFreq->Valid LowFreq->Valid

Workflow for FTIR spectral acquisition and structural validation of halogenated heterocycles.

References
  • Chaudhary J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Appl Sci Biotechnol J Adv Res. Available at:[Link]

  • "Adsorption of 4-Picoline and Piperidine to the Hydrated SiO2 Surface: Probing the Surface Acidity with Vibrational Sum Frequency Generation Spectroscopy." Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Varano, F. et al. "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." PMC. Available at: [Link]

Sources

Comparative

Benchmarking leaving group efficiency: 5-iodo vs 5-chloro pyrimidines

Benchmarking Leaving Group Efficiency: 5-Iodo vs. 5-Chloro Pyrimidines in Strategic Functionalization 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Leaving Group Efficiency: 5-Iodo vs. 5-Chloro Pyrimidines in Strategic Functionalization

1. The Pyrimidine Functionalization Challenge The pyrimidine scaffold is a privileged pharmacophore in oncology, antiviral research, and agrochemicals. While functionalizing the C-2 and C-4 positions is relatively straightforward via Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms[1], the C-5 position is electronically isolated. This lack of inductive stabilization renders the C-5 carbon highly recalcitrant to direct nucleophilic attack. Consequently, transition-metal-catalyzed cross-coupling has become the gold standard for C-5 derivatization[2].

When designing a synthetic route, the choice of the C-5 leaving group—typically iodine or chlorine—dictates the catalytic system, the reaction conditions, and the potential for orthogonal functionalization.

2. Mechanistic Causality: Bond Dissociation and Kinetic Preferences The fundamental divergence in reactivity between 5-iodo and 5-chloropyrimidines stems from their Bond Dissociation Energies (BDE). Density Functional Theory (DFT) calculations reveal that the C-I bond in pyrimidine systems possesses a BDE approximately 25.84 kcal/mol lower than its C-Cl counterpart[3].

This thermodynamic difference translates into a profound kinetic effect during the oxidative addition step of palladium-catalyzed cross-coupling. The weaker C-I bond undergoes oxidative addition to Pd(0) species 10² to 10⁴ times faster than the C-Cl bond[4]. As a result, 5-iodopyrimidines can be efficiently coupled at ambient to mildly elevated temperatures (25–50 °C)[4]. Conversely, the robust C-Cl bond requires forcing conditions (100–150 °C) and highly electron-rich, sterically demanding ligands (e.g., RuPhos or BrettPhos) to accelerate the initial palladium insertion[4].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd_I Oxidative Addition (C-I) Fast (Low BDE) Pd0->OxAdd_I 5-Iodo OxAdd_Cl Oxidative Addition (C-Cl) Slow (High BDE) Pd0->OxAdd_Cl 5-Chloro Transmet Transmetalation OxAdd_I->Transmet OxAdd_Cl->Transmet Requires Heat RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C-5 Aryl Pyrimidine RedElim->Product

Kinetic preference in Pd(0) oxidative addition: C-I vs C-Cl bonds.

3. Exploiting Orthogonal Reactivity in Polyhalogenated Scaffolds The distinct reactivity profiles of iodine and chlorine enable elegant, protecting-group-free syntheses when both halogens are present on the same ring. A classic benchmark is 2-chloro-5-iodopyrimidine.

In this dual-electrophile system, the C-2 chlorine is highly activated toward SNAr due to the ortho-effect of the ring nitrogens[4]. Meanwhile, the C-5 iodine is highly primed for metal-catalyzed cross-coupling[3]. By carefully controlling the temperature and reagents, chemists can dictate the site of functionalization:

  • Pathway 1 (SNAr): Amination at C-2 proceeds rapidly at room temperature, leaving the C-5 iodine intact for subsequent coupling[4].

  • Pathway 2 (Cross-Coupling): Suzuki or Sonogashira coupling selectively targets the C-5 iodine at mild temperatures (e.g., 50 °C), preserving the C-2 chlorine for later nucleophilic displacement[4].

OrthogonalReactivity SM 2-Chloro-5-Iodopyrimidine (Dual Electrophile) SNAr_Cond SNAr Conditions Amine, Base, 25°C SM->SNAr_Cond Favors C-Cl Pd_Cond Suzuki Coupling Pd(0), Ar-B(OH)2, 50°C SM->Pd_Cond Favors C-I Prod1 2-Amino-5-Iodopyrimidine (C-2 Functionalized) SNAr_Cond->Prod1 Prod2 2-Chloro-5-Arylpyrimidine (C-5 Functionalized) Pd_Cond->Prod2

Orthogonal functionalization pathways for 2-chloro-5-iodopyrimidine.

4. Quantitative Benchmarking: 5-Iodo vs. 5-Chloro To guide synthetic planning, the empirical and computed performance metrics of both leaving groups at the C-5 position are summarized below.

Parameter5-Iodopyrimidine5-ChloropyrimidineCausality / Impact
Relative BDE (kcal/mol) ~65 (Base reference)~90 (+25.84 kcal/mol)[3]Dictates the activation energy required for Pd(0) insertion.
Pd(0) Insertion Rate 10² – 10⁴ × Faster[4]BaselineEnables mild coupling conditions for iodides.
Typical Suzuki Temp. 25 °C – 60 °C100 °C – 150 °CLower temps prevent degradation of sensitive functional groups.
SNAr Reactivity (C-5) NegligibleVery LowC-5 lacks inductive stabilization from ring nitrogens[1].
Chemoselectivity Directs Pd-coupling[3]Directs SNAr (if at C-2/C-4)[4]Enables orthogonal functionalization in polyhalides.

5. Self-Validating Experimental Protocols The following protocols demonstrate the practical application of these mechanistic principles, incorporating built-in validation steps to ensure reaction integrity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 5-Iodo-2-chloropyrimidine Objective: Selectively arylate the C-5 position while preserving the C-2 chloride for downstream SNAr.

  • Preparation: In a rigorously degassed Schlenk flask, combine 5-iodo-2-chloropyrimidine (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of THF and 2M aqueous Na2CO3 (3:1 v/v).

  • Reaction Execution: Heat the biphasic mixture to exactly 50 °C for 4 hours.

    • Causality Check: Maintaining 50 °C provides sufficient thermal energy to overcome the low activation barrier of the C-I oxidative addition while remaining strictly below the threshold required for C-Cl insertion or competitive aqueous hydrolysis of the C-2 chloride[4].

  • In-Process Validation: Analyze the crude mixture via LC-MS. A successful chemoselective reaction is validated by the complete disappearance of the starting material mass and the appearance of the product mass exhibiting a distinct 3:1 isotopic ratio (M / M+2), confirming the preservation of the C-2 chlorine atom.

Protocol B: High-Temperature Buchwald-Hartwig Amination of 5-Chloropyrimidines Objective: Force C-N bond formation at the recalcitrant C-5 chloride when iodides are unavailable or unstable.

  • Preparation: In a glovebox, combine the 5-chloropyrimidine derivative (1.0 equiv), secondary amine (1.2 equiv), Pd2(dba)3 (0.02 equiv), BrettPhos ligand (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent: Suspend the mixture in anhydrous toluene.

  • Reaction Execution: Seal the vessel and heat to 110 °C for 12 hours.

    • Causality Check: The strong C-Cl bond necessitates forcing conditions. BrettPhos, an extremely electron-rich and bulky biaryl phosphine ligand, is strictly required here; its electron density accelerates the difficult oxidative addition into the C-Cl bond, while its steric bulk promotes the final reductive elimination step to release the aminated product.

  • In-Process Validation: Monitor by GC-MS. The reaction is validated when the characteristic chlorine isotope pattern (3:1 ratio) is entirely replaced by the molecular ion of the aminated product, indicating complete displacement of the leaving group.

References

  • Palani, V. et al. "Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines." ACS Publications. URL:[Link]

  • Monfette, S. et al. "Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine." PMC - National Institutes of Health. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal &amp; Handling of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol

Chemical Profile & Hazard Assessment 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a halogenated nitrogenous heterocycle frequently utilized as a critical building block in kinase inhibitor synthesis and drug discovery. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Assessment

1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a halogenated nitrogenous heterocycle frequently utilized as a critical building block in kinase inhibitor synthesis and drug discovery. The presence of the iodine atom on the pyrimidine ring dictates its strict environmental and safety classification.

According to standard Safety Data Sheets (SDS), this compound presents specific occupational hazards:

  • H317 : May cause an allergic skin reaction (Skin Sensitizer).

  • H319 : Causes serious eye irritation [1].

Causality in Disposal: Why can't this compound go down the drain or into standard non-hazardous waste? The carbon-iodine bond classifies this material as a halogenated organic compound . When incinerated improperly, halogenated compounds can generate highly toxic dioxins, furans, and corrosive hydrogen halide gases (such as hydrogen iodide). Therefore, the mandates that halogenated wastes undergo specialized high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize acidic off-gases [2].

Standard Operating Procedure: Disposal Workflow

To maintain scientific integrity, environmental safety, and regulatory compliance, laboratories must implement a self-validating disposal workflow.

Step 1: Waste Segregation (The "Halogen Rule")

Mechanism: Mixing halogenated waste (like 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol) with non-halogenated solvents contaminates the entire carboy. Because halogenated waste requires specialized scrubbing during incineration, cross-contamination converts the whole volume into highly expensive halogenated waste.

  • Identify the Waste Stream: Designate a specific, chemically compatible container (e.g., High-Density Polyethylene - HDPE) strictly for "Halogenated Organic Waste."

  • Verify Compatibility: Ensure no incompatible materials (e.g., strong oxidizers or strong acids) are added to this container to prevent exothermic reactions.

  • Labeling: The container must be explicitly labeled with the words "Hazardous Waste," the specific chemical constituents, and the primary hazard (e.g., "Irritant / Halogenated Organic").

Step 2: Satellite Accumulation Area (SAA) Management

Under the, laboratories can temporarily store waste at or near the point of generation[3].

  • Volume Limits: Accumulate no more than 55 gallons of non-acute hazardous waste in the SAA.

  • Closure Protocol: The container must remain tightly closed at all times unless actively adding or removing waste. Funnels must be removed immediately after use, or they must feature a latching lid with a secure gasket.

  • Self-Validation Check: Conduct a documented weekly visual inspection of the SAA for leaks, bulging containers, or degraded labels.

Step 3: Transfer to Central Accumulation Area (CAA)
  • Triggering the Transfer: Once the 55-gallon limit is reached, the container must be dated and moved to the facility's CAA within three consecutive calendar days.

  • Final Profiling: Environmental Health and Safety (EHS) will profile the waste for pickup by a licensed hazardous waste contractor for specialized incineration.

WasteWorkflow Start Generate Waste: 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol Decision Is it mixed with non-halogenated solvents? Start->Decision Segregate Segregate as Halogenated Organic Waste Decision->Segregate No Contaminate Entire mixture becomes Halogenated Waste (Higher Cost) Decision->Contaminate Yes SAA Store in SAA (Max 55 gal, Closed, Labeled) Segregate->SAA Contaminate->SAA CAA Transfer to CAA (Within 3 days of limit) SAA->CAA Volume > 55 gal Incinerate Final Disposal: High-Temp Incineration with Caustic Scrubbing CAA->Incinerate Licensed Contractor

Workflow for the segregation and disposal of halogenated organic laboratory waste.

Emergency Spill Response Protocol

Under the, laboratories must maintain a Chemical Hygiene Plan (CHP) that includes explicit spill response procedures [4].

Methodology for Incidental Spills (Manageable by Lab Personnel)

An incidental spill of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol (e.g., a dropped vial of solid powder or a small volume of solution) can be managed safely by researchers if it does not pose a significant inhalation or environmental hazard.

  • Secure the Area: Alert colleagues and restrict access to the spill zone to prevent tracking the chemical throughout the lab.

  • Don PPE: Put on chemical splash goggles, a standard lab coat, and double nitrile gloves.

  • Containment (For Solutions): If the compound is dissolved in an organic solvent, surround the spill with a compatible absorbent (e.g., vermiculite or universal spill pads), working from the perimeter inward to prevent spreading.

  • Collection (For Solids): If spilled as a dry powder, do not dry sweep, as this generates respirable hazardous dust. Gently cover the powder with damp paper towels or a specialized spill-control powder, then use a static-free plastic scoop to collect the material.

  • Decontamination: Wipe the surface with a damp paper towel and a mild detergent. Verify the area is clean (self-validating by visually checking for residual powder or solvent residue).

  • Disposal: Place all cleanup materials (absorbents, PPE, scoops, towels) into a heavy-duty hazardous waste bag, seal it, label it as "Halogenated Spill Debris," and transfer it to the SAA.

SpillResponse Spill Spill Occurs: 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol Assess Assess Spill Size & Hazard (OSHA 29 CFR 1910.1450) Spill->Assess Incidental Incidental Spill (Low toxicity, small volume) Assess->Incidental Manageable Major Major Spill (Large volume, high hazard) Assess->Major Unsafe/Large PPE Don PPE (Gloves, Goggles, Lab Coat) Incidental->PPE Evacuate Evacuate Area & Call EHS/911 Major->Evacuate Absorb Absorb/Sweep (Use compatible absorbent) PPE->Absorb Bag Bag & Label as Halogenated Waste Absorb->Bag

OSHA-compliant decision tree for responding to halogenated chemical spills.

Quantitative Regulatory Data

Understanding your facility's generator status is critical for logistical planning and compliance. Below is a summary of EPA accumulation limits based on generator status [5].

Generator StatusMonthly Generation LimitMax On-Site Accumulation Time (CAA)SAA Volume Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo time limit55 Gallons
Small Quantity Generator (SQG) 100 kg to 1,000 kg≤ 180 days55 Gallons
Large Quantity Generator (LQG) ≥ 1,000 kg≤ 90 days55 Gallons

Note: Regardless of your facility's overall generator status, Satellite Accumulation Area (SAA) limits remain strictly capped at 55 gallons for non-acute hazardous waste.

References

  • Matrix Scientific. "1-(5-Iodopyrimidin-4-yl)-piperidin-4-ol Safety Data Sheet." Matrix Scientific. [Link]

  • Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov.[Link]

  • Environmental Protection Agency. "Hazardous Waste Generator Regulations Compendium Volume 1: Satellite Accumulation Areas." EPA.gov.[Link]

  • Occupational Safety and Health Administration. "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." OSHA.gov.[Link]

  • Environmental Protection Agency. "Frequent Questions About Hazardous Waste Generation." EPA.gov.[Link]

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